Product packaging for Vitexolide D(Cat. No.:)

Vitexolide D

Cat. No.: B161689
M. Wt: 318.4 g/mol
InChI Key: NNNUJNWMFLYQTF-OGNFBWPZSA-N
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Description

4-[(1S)-2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one has been reported in Vitex vestita with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B161689 Vitexolide D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNUJNWMFLYQTF-OGNFBWPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@H](C3=CCOC3=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vitexolide D: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D, a labdane-type diterpenoid, has emerged as a compound of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and initial biological evaluation of this compound. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside quantitative data on its cytotoxic and antibacterial effects. Furthermore, a proposed mechanism of action is discussed, including a hypothetical signaling pathway based on the known activities of structurally related compounds. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound as a therapeutic agent.

Discovery and Natural Source

This compound was first reported as a known compound isolated during a bioassay-guided purification of a dichloromethane extract from the leaves of Vitex vestita, a plant species found in Malaysia.[1][2] The research that led to its characterization was part of a broader screening of tropical plants for antibacterial agents.[1][2] Plants of the Vitex genus are known to be a rich source of diterpenoids, which exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[4]
Molecular Weight 318.45 g/mol [4]
Class Labdane Diterpenoid[1][2]
CAS Number 1788090-69-6[4]
Appearance Brown Powder[4]
Purity >98.5% (as commercially available)[4]

Experimental Protocols

Bioassay-Guided Isolation of this compound from Vitex vestita

The isolation of this compound was achieved through a multi-step bioassay-guided fractionation process. This method involves the sequential separation of a crude extract into fractions, with each fraction being tested for biological activity to guide further purification steps.

3.1.1. Plant Material and Extraction

  • Collection and Preparation: Leaves of Vitex vestita are collected and air-dried. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered leaves are macerated with dichloromethane (DCM) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction. The resulting DCM extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Fractionation and Purification

  • Initial Fractionation: The crude DCM extract is subjected to vacuum liquid chromatography (VLC) over silica gel. A stepwise gradient of n-hexane and ethyl acetate is used as the mobile phase to separate the extract into several fractions of increasing polarity.

  • Bioassay: Each fraction is tested for its antibacterial and/or cytotoxic activity to identify the most active fractions.

  • Further Chromatographic Separation: The active fractions are further purified using a combination of column chromatography techniques. This typically involves repeated silica gel column chromatography with increasingly refined solvent gradients (e.g., n-hexane-ethyl acetate, DCM-methanol).

  • Final Purification: The final purification of this compound is often achieved by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Experimental Workflow for Isolation of this compound

G start Dried, powdered leaves of Vitex vestita extraction Maceration with Dichloromethane start->extraction crude_extract Crude DCM Extract extraction->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) n-Hexane/EtOAc gradient crude_extract->vlc fractions Fractions (F1, F2, F3...) vlc->fractions bioassay Antibacterial/Cytotoxicity Screening fractions->bioassay active_fractions Active Fractions bioassay->active_fractions cc Column Chromatography (Silica Gel) Solvent gradient active_fractions->cc semi_pure Semi-pure this compound cc->semi_pure hplc Preparative HPLC/pTLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Bioassay-guided isolation workflow for this compound.

Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments in the molecule.

  • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and to piece together the overall structure.

3.2.2. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Analysis: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI).

  • Data Interpretation: The HRMS data provides the accurate mass of the molecule, which is used to determine its elemental composition (molecular formula).

Biological Activity Assays

3.3.1. Antibacterial Activity Assay (Microdilution Method)

  • Bacterial Strains: A panel of Gram-positive bacterial strains are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Setup: The assay is performed in 96-well microtiter plates. Serial dilutions of this compound are prepared in a suitable broth medium in the wells.

  • Inoculation and Incubation: A standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

3.3.2. Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Human colorectal carcinoma (HCT-116) and human fetal lung fibroblast (MRC-5) cell lines are used.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Biological Activity and Quantitative Data

This compound has demonstrated moderate antibacterial activity against a panel of Gram-positive bacteria.[1][2] More significantly, it exhibits cytotoxic activities against cancer cell lines.

Table 1: Cytotoxic Activity of this compound

Cell LineCell TypeIC₅₀ (µM)Reference
HCT-116 Human Colorectal Carcinoma1 < IC₅₀ < 10[1]
MRC-5 Human Fetal Lung Fibroblast1 < IC₅₀ < 10[1]

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, based on the known activities of other labdane diterpenoids and its cytotoxic effects on cancer cells, a hypothetical mechanism can be proposed. Many natural product-derived cytotoxic agents exert their effects by inducing apoptosis and modulating key signaling pathways involved in cell survival and proliferation.

Labdane diterpenoids have been reported to interfere with the biochemical pathways of apoptosis and the cell cycle.[5] For cytotoxic compounds, common targets include the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer.[4][6][7]

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity in HCT-116 Cells

G VitexolideD This compound CellMembrane Cell Membrane Stress VitexolideD->CellMembrane NFkB_pathway NF-κB Pathway Inhibition VitexolideD->NFkB_pathway ROS Increased ROS CellMembrane->ROS MAPK_pathway MAPK Pathway ROS->MAPK_pathway p38_JNK p38/JNK Activation MAPK_pathway->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis CellCycleArrest Cell Cycle Arrest p38_JNK->CellCycleArrest IKK IKK Inhibition NFkB_pathway->IKK IkB IκBα Stabilization IKK->IkB NFkB_translocation ↓ NF-κB Nuclear Translocation IkB->NFkB_translocation AntiApoptotic ↓ Anti-apoptotic Proteins (e.g., Bcl-2) NFkB_translocation->AntiApoptotic ProApoptotic ↑ Pro-apoptotic Proteins (e.g., Bax) ProApoptotic->Apoptosis

References

An In-depth Technical Guide on the Isolation of Vitexolide D from Vitex vestita

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Vitexolide D, a labdane diterpenoid, from the plant Vitex vestita. The information is compiled from published scientific literature and is intended to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Vitex vestita, a member of the Lamiaceae family, is a plant that has been a source of various bioactive secondary metabolites. Among these, the labdane diterpenoids have garnered significant interest due to their diverse biological activities. This compound is a known labdane diterpenoid that has been isolated from the leaves of Vitex vestita. Scientific investigations have revealed its potential as both an antibacterial and a cytotoxic agent.[1][2] This guide details the methodologies for its extraction, isolation, and characterization, and explores its potential mechanism of action.

Physicochemical Properties of this compound

While detailed physicochemical data from the primary literature is not fully available, based on its classification as a labdane diterpenoid, some general properties can be inferred. It is expected to be a crystalline or amorphous solid, soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO.[2]

Table 1: Reported Biological Activities of this compound

Biological ActivityCell Line/StrainReported PotencyReference
CytotoxicityHCT-116 (Human Colon Carcinoma)1 < IC50s < 10 µM[2]
CytotoxicityMRC5 (Human Fetal Lung Fibroblast)1 < IC50s < 10 µM[2]
Antibacterial ActivityPanel of 46 Gram-positive strainsModerate Activity[1][2]

Experimental Protocols

The isolation of this compound from Vitex vestita as described in the literature follows a bioassay-guided purification approach.[2] The general workflow is outlined below.

Plant Material Collection and Preparation
  • Plant Part: Leaves of Vitex vestita are collected.

  • Preparation: The collected leaves are air-dried and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent: Dichloromethane (CH₂Cl₂) is used as the extraction solvent.

  • Procedure: The powdered leaves are subjected to maceration with dichloromethane at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

Fractionation and Purification

The crude extract is a complex mixture of compounds and requires further separation to isolate this compound. This is achieved through a multi-step chromatographic process.

  • Initial Fractionation: The crude dichloromethane extract is typically subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A solvent gradient of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures) is used to separate the extract into several fractions.

  • Bioassay-Guided Isolation: Each fraction is tested for its biological activity (e.g., cytotoxicity against a cancer cell line like HCT-116). The most active fractions are then selected for further purification.

  • Fine Purification: The active fractions are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) and solvent systems. High-performance liquid chromatography (HPLC), particularly preparative or semi-preparative HPLC, is employed in the final stages to obtain the pure compound.

Structure Elucidation and Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact molecular weight and elemental composition of the compound, which helps in confirming the molecular formula.

Experimental and Logical Workflow Diagram

Isolation_Workflow Figure 1. Experimental Workflow for the Isolation of this compound Plant Vitex vestita Leaves Grinding Drying and Grinding Plant->Grinding Extraction Maceration with Dichloromethane Grinding->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Biological Activity Screening (e.g., Cytotoxicity Assay) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Purification Further Chromatographic Purification (e.g., HPLC) Active_Fractions->Purification Vitexolide_D Pure this compound Purification->Vitexolide_D Analysis Structural Elucidation (NMR, HRMS) Vitexolide_D->Analysis

Figure 1. Experimental Workflow for the Isolation of this compound

Potential Signaling Pathway

The cytotoxic activity of many labdane diterpenoids against cancer cell lines is often associated with the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific mechanism of action for this compound has not been elucidated, its structural similarity to other cytotoxic labdane diterpenoids suggests a potential involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.

The following diagram illustrates a plausible mechanism where a cytotoxic labdane diterpenoid like this compound might inhibit the NF-κB pathway, leading to apoptosis.

NFkB_Pathway Figure 2. Plausible NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitexolide_D This compound IKK IKK Complex Vitexolide_D->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation & NF-κB Release DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Pro_survival Pro-survival & Anti-apoptotic Genes Transcription->Pro_survival Apoptosis_Inhibition Inhibition of Apoptosis Pro_survival->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis

Figure 2. Plausible NF-κB Signaling Pathway Inhibition

Conclusion

This compound, a labdane diterpenoid isolated from Vitex vestita, demonstrates notable antibacterial and cytotoxic activities. The isolation procedure, while standard for natural products, relies on a bioassay-guided approach to effectively purify the compound from a complex plant extract. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This would be a crucial step in evaluating its potential for development as a therapeutic agent. This guide provides a foundational understanding for researchers aiming to work with this promising natural product.

References

An In-depth Technical Guide to Vitexolide D: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid isolated from the leaves of Vitex vestita, a plant species found in Malaysia.[1] This class of natural products has garnered significant interest in the scientific community due to its diverse and potent biological activities. This compound, in particular, has demonstrated notable cytotoxic effects against human cancer cell lines and moderate antibacterial activity. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, experimental methodologies, and a hypothesized signaling pathway for its cytotoxic action.

Physical and Chemical Properties

This compound is a white powder with a molecular formula of C₂₀H₃₀O₃, corresponding to a molecular weight of 318.45 g/mol .[1] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. Detailed quantitative physical properties and spectral data are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[1]
Molecular Weight 318.45 g/mol [1]
Physical Description Powder[1]
Melting Point Data not available
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Source Vitex vestita[1]
Table 2: Spectroscopic Data for this compound
Technique Data
¹H NMR Specific chemical shifts and coupling constants are not publicly available in the reviewed literature. The structure was confirmed by 1D and 2D NMR analyses.[1]
¹³C NMR Specific chemical shifts are not publicly available in the reviewed literature. The structure was confirmed by 1D and 2D NMR analyses.[1]
HRMS The exact m/z value is not publicly available in the reviewed literature. The molecular formula was confirmed by HRMS experiments.[1]
Infrared (IR) Characteristic absorption bands are not publicly available in the reviewed literature.

Note: Detailed spectral data for this compound is reported in the primary literature by Corlay et al. (2015) in the Journal of Natural Products, but was not accessible through the conducted searches.

Experimental Protocols

Isolation of this compound from Vitex vestita

The isolation of this compound was achieved through a bioassay-guided purification of the dichloromethane extract of the leaves of Vitex vestita.[1] While the specific details of the chromatographic separations are not available in the reviewed literature, a general workflow for such a process is outlined below.

G cluster_0 Extraction and Fractionation cluster_1 Purification Plant_Material Dried leaves of Vitex vestita Extraction Maceration with Dichloromethane Plant_Material->Extraction Solvent Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Bioassay Antibacterial and Cytotoxicity Assays Crude_Extract->Bioassay Guidance Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Active_Fractions Bioactive Fractions Fractionation->Active_Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Active_Fractions->HPLC Pure_Compound This compound HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, HRMS, IR) Pure_Compound->Structure_Elucidation G cluster_0 Cell Exterior cluster_1 Cytoplasm Vitexolide_D This compound Mitochondrion Mitochondrion Vitexolide_D->Mitochondrion Induces mitochondrial stress (hypothesized) Caspase8 Pro-Caspase-8 Vitexolide_D->Caspase8 Induces death receptor pathway (hypothesized) Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Apoptosome formation Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase8 Activated Caspase-8 Caspase8->Activated_Caspase8 Activated_Caspase8->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis (Cell Death) Activated_Caspase3->Apoptosis Cleavage of cellular substrates

References

Vitexolide D: A Technical Overview of its Molecular Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, China - Vitexolide D, a labdane-type diterpenoid isolated from the leaves of the Malaysian plant Vitex vestita, has garnered attention within the scientific community for its notable biological activities. This technical guide provides an in-depth overview of its molecular characteristics, experimental protocols for evaluating its bioactivity, and an exploration of its potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is characterized by the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.45 g/mol .[1][2] This compound belongs to the diterpenoid class of natural products, which are known for their diverse chemical structures and biological functions.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[1][2]
Molecular Weight 318.45 g/mol [1][2]
Class Labdane Diterpenoid[3]
Source Vitex vestita[1]

Biological Activity: Antibacterial and Cytotoxic Effects

This compound has demonstrated moderate antibacterial activity, primarily against Gram-positive bacteria.[4] Furthermore, it has exhibited cytotoxic activities against the HCT-116 human colon cancer cell line and the MRC-5 human fetal lung fibroblast cell line.[1]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Vitex vestita is typically achieved through a bioassay-guided purification process. A general workflow for this process is outlined below:

G Start Dried Leaves of Vitex vestita Extraction Dichloromethane Extraction Start->Extraction Purification Bioassay-Guided Purification (e.g., Chromatography) Extraction->Purification Isolation Isolation of this compound Purification->Isolation Analysis Structural Elucidation (1D/2D NMR, HRMS) Isolation->Analysis Final Pure this compound Analysis->Final

Caption: General workflow for the isolation of this compound.

The initial step involves the extraction of dried and ground leaves of Vitex vestita with a solvent such as dichloromethane. This crude extract then undergoes bioassay-guided purification, often employing various chromatographic techniques to isolate the active compounds. The structure of the isolated this compound is then elucidated using spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Antibacterial Activity Assay

The antibacterial activity of this compound is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Prepare Bacterial Inoculum (e.g., Gram-positive strains) Inoculation Inoculate Microplate Wells (Bacteria + this compound dilutions) BacterialCulture->Inoculation CompoundDilution Serial Dilution of this compound CompoundDilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC

Caption: Workflow for determining antibacterial activity (MIC).

In this protocol, various concentrations of this compound are prepared through serial dilution in a suitable broth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test bacteria. Following an incubation period, typically 24 hours at 37°C, the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cell lines such as HCT-116 and MRC-5 can be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay CellSeeding Seed Cells in 96-well plate (e.g., HCT-116, MRC-5) CellAttachment Allow cells to attach (24h) CellSeeding->CellAttachment CompoundAddition Add various concentrations of this compound CellAttachment->CompoundAddition Incubation Incubate for 48-72h CompoundAddition->Incubation MTTAddition Add MTT solution Incubation->MTTAddition FormazanFormation Incubate (2-4h) for formazan crystal formation MTTAddition->FormazanFormation Solubilization Add solubilizing agent (e.g., DMSO) FormazanFormation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance

Caption: Workflow of the MTT assay for cytotoxicity.

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. Cells are seeded in a 96-well plate and, after attachment, are treated with varying concentrations of this compound. Following the incubation period, MTT solution is added, and after a further incubation, the formazan crystals are solubilized with a solvent like DMSO. The absorbance is then measured spectrophotometrically, with a decrease in absorbance indicating reduced cell viability.

Potential Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of other labdane-type diterpenoids suggest potential mechanisms.

Cytotoxicity and Apoptosis

The cytotoxic effects of many labdane diterpenoids are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] It is plausible that this compound exerts its anticancer effects through similar mechanisms. The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executive enzymes of apoptosis.

G VitexolideD This compound Mitochondria Mitochondria VitexolideD->Mitochondria Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) Mitochondria->Bcl2 Caspases Caspase Activation (e.g., Caspase-9, Caspase-3) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative apoptotic signaling pathway for this compound.
Antibacterial Mechanism

The antibacterial mechanism of labdane diterpenoids is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential cellular processes. Some labdane diterpenoids have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression.[1] Further research is required to determine if this compound shares these mechanisms of action.

Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. A deeper understanding of its mechanism of action will be crucial for its potential translation into clinical applications, particularly in the fields of oncology and infectious diseases. Further studies to optimize its structure for enhanced potency and selectivity are also warranted.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenoids are a large and structurally diverse class of natural products with over 7,000 known members.[1] They are characterized by a bicyclic decalin core structure, often further modified to generate a wide array of skeletons such as abietane, pimarane, and kaurane.[2] These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for drug discovery and development. This guide provides a comprehensive overview of the biosynthesis of labdane diterpenoids, focusing on the core enzymatic reactions, key intermediates, regulatory mechanisms, and experimental methodologies used to study this fascinating pathway.

Core Biosynthesis Pathway

The biosynthesis of labdane diterpenoids can be conceptually divided into three main stages: the formation of the universal C20 precursor, the cyclization to form the characteristic labdane skeleton, and the subsequent modification of this skeleton to generate structural diversity.

Precursor Formation: Geranylgeranyl Diphosphate (GGPP)

The journey begins with the universal C5 building blocks of all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in plastids. Through a series of condensation reactions catalyzed by prenyltransferases, three molecules of IPP are sequentially added to one molecule of DMAPP to yield the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[3]

Skeleton Formation: The Role of Diterpene Synthases (diTPSs)

The formation of the bicyclic labdane core from the linear GGPP is the defining step in this biosynthetic pathway and is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). These enzymes are broadly categorized into two classes based on their reaction mechanisms.

  • Class II Diterpene Synthases (diTPSs): These enzymes initiate the cyclization of GGPP through a protonation-dependent mechanism. The active site of Class II diTPSs contains a characteristic DxDD motif that facilitates the protonation of the terminal double bond of GGPP, leading to a series of carbocation-mediated cyclizations to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[1] The stereochemistry of the resulting CPP can vary, leading to different downstream products. Common isomers include normal-CPP, ent-CPP, and syn-CPP.[4]

  • Class I Diterpene Synthases (diTPSs): These enzymes utilize a metal-dependent ionization of the diphosphate group from the substrate to generate a carbocation, which then undergoes further cyclization and rearrangement reactions. In the biosynthesis of many labdane-related diterpenoids, Class I diTPSs act on the CPP intermediate produced by Class II diTPSs to generate the final diterpene skeleton. These enzymes are often referred to as kaurene synthase-like (KSL) enzymes.

In some cases, a single bifunctional diTPS can catalyze both the Class II and Class I reactions.

Labdane Diterpenoid Biosynthesis Core Pathway cluster_0 Core Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) (e.g., ent-CPP, syn-CPP) GGPP->CPP Class II diTPS (CPS) Labdane_Skeleton Labdane-related Skeletons (e.g., miltiradiene, kaurene) CPP->Labdane_Skeleton Class I diTPS (KSL) Modified_Diterpenoids Modified Labdane Diterpenoids Labdane_Skeleton->Modified_Diterpenoids Cytochrome P450s, Acetyltransferases, etc.

Core biosynthetic pathway of labdane diterpenoids.
Skeleton Modification: Generation of Diversity

Following the formation of the core labdane-related skeleton, a vast array of chemical modifications are introduced by tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs). These enzymes catalyze a variety of reactions, including hydroxylations, oxidations, and rearrangements, which dramatically increase the structural and functional diversity of the final products.[2] Other enzymes, such as acetyltransferases, can further modify the diterpenoid scaffold.[5]

Quantitative Data on Labdane Diterpenoid Biosynthesis

Quantitative analysis of enzyme kinetics and product yields is crucial for understanding and engineering these biosynthetic pathways. The following tables summarize representative data from the literature.

Table 1: Kinetic Parameters of Rice Copalyl Diphosphate Synthases
EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
OsCPS1GGPP14.2 ± 1.54.5 x 10-23.1 x 103[6]
OsCPS2/OsCyc2GGPP21.1 ± 5.67.8 x 10-23.6 x 103[6]
OsCPS4/OsCyc1GGPP9.3 ± 0.64.7 x 10-35.0 x 102[6]
Table 2: Production of Labdane Diterpenoids in Engineered Microbes
ProductHost OrganismTiter (mg/L)Engineering StrategyReference
SclareolSaccharomyces cerevisiae11,400Modular metabolic engineering to enhance precursor and cofactor supply, and optimization of the isoprenoid pathway.[7][8]
SclareolYarrowia lipolytica2,656.20Introduction of a heterologous biosynthesis pathway, enhancement of precursor supply, upregulation of the mevalonate pathway, optimization of intracellular acetyl-CoA synthesis, and integration of multiple copies of sclareol synthase.[9][10]
MiltiradieneSaccharomyces cerevisiae488Overexpression of a fusion gene of FPP synthase and GGPP synthase, along with a heterologous GGPP synthase, and combinatorial overexpression of tHMGR and upc2.1 genes.[11]
MiltiradieneNicotiana benthamiana~1,500 (µg/g FW)Cytoplasmic engineering strategies combined with the enhancement of isoprenoid precursors.[12][13]
ForskolinSaccharomyces cerevisiae40Stable integration of nine genes for the entire forskolin pathway from glucose.[5][14]

Signaling Pathways Regulating Labdane Diterpenoid Biosynthesis

The biosynthesis of labdane diterpenoids is tightly regulated in response to various developmental and environmental cues. Phytohormones such as jasmonates and elicitors from pathogens can trigger the expression of biosynthetic genes, leading to the accumulation of these defensive compounds.

Jasmonate-Induced Momilactone Biosynthesis in Rice

In rice, the production of momilactones, a class of labdane-related diterpenoid phytoalexins, is induced by jasmonic acid (JA) and pathogen attack.[15][16] The signaling pathway involves the perception of the elicitor signal, leading to the activation of a MAP kinase cascade and the induction of transcription factors that upregulate the expression of momilactone biosynthetic genes.[17][18]

Jasmonate-Induced Momilactone Biosynthesis cluster_0 Signaling Cascade cluster_1 Gene Expression Elicitor Elicitor (e.g., Chitin) Receptor Receptor (e.g., OsCERK1) Elicitor->Receptor MAPK_Cascade MAPK Cascade (OsMKK4-OsMPK6) Receptor->MAPK_Cascade TF Transcription Factor (e.g., OsTGAP1) MAPK_Cascade->TF MEP_Pathway MEP Pathway Genes TF->MEP_Pathway Upregulation Momilactone_Genes Momilactone Biosynthetic Gene Cluster TF->Momilactone_Genes Upregulation MEP_Pathway->Momilactone_Genes Momilactones Momilactones Momilactone_Genes->Momilactones

Jasmonate-induced signaling pathway for momilactone biosynthesis.
Transcriptional Regulation of Tanshinone Biosynthesis in Salvia miltiorrhiza

The biosynthesis of tanshinones, a group of bioactive abietane-type diterpenoids from Salvia miltiorrhiza, is regulated by a complex network of transcription factors (TFs).[19] Various TF families, including AP2/ERF, bHLH, MYB, and WRKY, have been shown to bind to the promoters of key biosynthetic genes, such as those encoding copalyl diphosphate synthase (CPS) and kaurene synthase-like (KSL) enzymes, to either activate or repress their transcription.[20][21][22]

Transcriptional Regulation of Tanshinone Biosynthesis cluster_0 Regulatory Network cluster_1 Biosynthetic Genes Hormonal_Signals Hormonal Signals (e.g., Jasmonic Acid, Salicylic Acid) TFs Transcription Factors (e.g., SmWRKY1, SmMYB39) Hormonal_Signals->TFs Induction/Repression CPS_Gene SmCPS Gene TFs->CPS_Gene Activation/Repression KSL_Gene SmKSL Gene TFs->KSL_Gene Activation/Repression CYP_Genes CYP450 Genes TFs->CYP_Genes Activation/Repression Tanshinones Tanshinones CPS_Gene->Tanshinones KSL_Gene->Tanshinones CYP_Genes->Tanshinones

Transcriptional regulation of tanshinone biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the general workflow for expressing and purifying diTPSs in E. coli for in vitro characterization.

Heterologous Expression Workflow Cloning 1. Clone diTPS gene into expression vector (e.g., pET) Transformation 2. Transform vector into E. coli expression strain (e.g., BL21(DE3)) Cloning->Transformation Culture 3. Culture cells and induce protein expression (e.g., with IPTG) Transformation->Culture Harvest 4. Harvest cells by centrifugation Culture->Harvest Lysis 5. Lyse cells (e.g., by sonication) Harvest->Lysis Purification 6. Purify protein using affinity chromatography (e.g., Ni-NTA) Lysis->Purification Analysis 7. Analyze purity by SDS-PAGE Purification->Analysis

References

Preliminary Biological Screening of Vitexolide D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Vitexolide D, a labdane-type diterpenoid isolated from plants of the Vitex genus. The genus Vitex is a rich source of diterpenoids that exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] This document outlines the core methodologies and data relevant to the initial biological evaluation of this compound and related compounds, intended to serve as a resource for researchers in natural product drug discovery.

Data Presentation: Bioactivity of this compound and Related Compounds

The following tables summarize the quantitative data from the preliminary biological screening of this compound and other diterpenoids isolated from Vitex species.

Table 1: Cytotoxic Activity of this compound and Related Diterpenoids

CompoundCell LineActivity (IC₅₀ in µM)Reference
This compound HCT-116 (Human Colon Carcinoma)1.00 < IC₅₀ < 10.00[1]
This compound MRC5 (Human Fetal Lung Fibroblast)1.00 < IC₅₀ < 10.00[1]
Vitexolide AHCT-1161.00 < IC₅₀ < 10.00[1]
12-epi-Vitexolide AHCT-1161.00 < IC₅₀ < 10.00[1]
Vitexolide BHCT-1161.00 < IC₅₀ < 10.00[1]
Vitexolide CHCT-1161.00 < IC₅₀ < 10.00[1]
Vitexolide EHCT-1161.00 < IC₅₀ < 10.00[1]
AcuminolideHCT-1161.00 < IC₅₀ < 10.00[1]

Table 2: Anti-inflammatory Activity of Compounds from Vitex rotundifolia

CompoundAssayCell LineConcentration (µM)% InhibitionReference
Compound 9NO ProductionRAW264.710099.71[2]
Compound 12NO ProductionRAW264.710098.84[2]
Compound 13NO ProductionRAW264.710094.46[2]
Compound 14NO ProductionRAW264.710084.55[2]
Compound 14IL-8 ProductionHT-2910082.39[2]
Compound 13IL-8 ProductionHT-2910081.03[2]
Compound 19IL-8 ProductionHT-2910072.59[2]
Compound 8IL-8 ProductionHT-2910070.39[2]

Table 3: Antimicrobial Activity of Extracts from Vitex negundo

ExtractMicroorganismMethodResultReference
Supercritical Fluid ExtractBacillus subtilisWell-diffusionProminent Activity[3]
Supercritical Fluid ExtractStaphylococcus aureusWell-diffusionProminent Activity[3]
Steam Distilled OilBacillus subtilisWell-diffusionProminent Activity[3]
Steam Distilled OilStaphylococcus aureusWell-diffusionProminent Activity[3]
Petroleum Ether ExtractBacillus subtilisWell-diffusionProminent Activity[3]
Petroleum Ether ExtractStaphylococcus aureusWell-diffusionProminent Activity[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed in the preliminary biological screening of natural products like this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HCT-116, MRC5) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for another 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Anti-inflammatory Screening

This assay measures the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW264.7).[6][7][8]

Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][8]

Protocol:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production. Include a negative control (cells only), a positive control (cells with LPS), and a vehicle control.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of N-(1-naphthyl)ethylenediamine and sulfanilic acid) and incubate at room temperature for 10-30 minutes.[7][8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-stimulated control.

This assay quantifies the level of the pro-inflammatory chemokine IL-8 secreted by human colon adenocarcinoma cells (HT-29) upon stimulation.

Principle: The concentration of IL-8 in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[9][10][11]

Protocol:

  • Cell Seeding: Seed HT-29 cells in a 48-well or 96-well plate and allow them to adhere and grow.

  • Compound Treatment and Stimulation: Pre-incubate the cells with different concentrations of this compound for 2 hours, followed by stimulation with a pro-inflammatory agent such as LPS (10 ng/mL) or Interleukin-1α (IL-1α) for 22-24 hours.[10]

  • Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol. This typically involves coating a plate with an IL-8 capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the IL-8 concentration from a standard curve. Determine the percentage of IL-8 production inhibition relative to the stimulated control.

Antimicrobial Screening

This method is used for the initial screening of antimicrobial activity.[3][12][13]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The antimicrobial activity is indicated by a clear zone of growth inhibition around the well.[14]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 50-100 µL) of the this compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.[15] Include a solvent control and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition in millimeters.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][16][17][18]

Principle: The test microorganism is cultured in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration at which no visible growth is observed.[17]

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed. The addition of a growth indicator like resazurin or INT can aid in the visualization of microbial growth.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add this compound to Wells incubate_24h_1->add_compound prep_compound Prepare Serial Dilutions of this compound prep_compound->add_compound incubate_48h Incubate 24-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570-590 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for Cytotoxicity Screening using the MTT Assay.

Experimental_Workflow_Anti_inflammatory cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_no NO Assay (RAW264.7) cluster_il8 IL-8 Assay (HT-29) cluster_analysis Data Analysis seed_cells Seed RAW264.7 or HT-29 Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (1-2h) incubate_24h->pretreat stimulate Stimulate with LPS (18-24h) pretreat->stimulate collect_supernatant_no Collect Supernatant stimulate->collect_supernatant_no collect_supernatant_il8 Collect Supernatant stimulate->collect_supernatant_il8 griess_reaction Griess Reaction collect_supernatant_no->griess_reaction read_abs_no Read Absorbance (540 nm) griess_reaction->read_abs_no calc_inhibition Calculate % Inhibition read_abs_no->calc_inhibition elisa Perform ELISA collect_supernatant_il8->elisa read_abs_il8 Read Absorbance elisa->read_abs_il8 read_abs_il8->calc_inhibition

Caption: Workflow for Anti-inflammatory Screening (NO and IL-8 Assays).

Experimental_Workflow_Antimicrobial cluster_well_diffusion Agar Well-Diffusion cluster_mic Broth Microdilution (MIC) inoculate_plate Inoculate Agar Plate create_wells Create Wells inoculate_plate->create_wells add_compound_wd Add this compound create_wells->add_compound_wd incubate_wd Incubate add_compound_wd->incubate_wd measure_zone Measure Zone of Inhibition incubate_wd->measure_zone serial_dilute Serial Dilute this compound in 96-well Plate inoculate_wells Inoculate with Microorganism serial_dilute->inoculate_wells incubate_mic Incubate inoculate_wells->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates VitexolideD This compound VitexolideD->IKK_complex Inhibits IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive p50/p65 IkB->NFkB_inactive IkB_p P IkB->IkB_p NFkB_active p50/p65 Nucleus Nucleus NFkB_active->Nucleus Translocates Proteasome Proteasome Transcription Gene Transcription Nucleus->Transcription Promotes Inflammatory_Mediators Inflammatory Mediators (NO, IL-8, etc.) Transcription->Inflammatory_Mediators Leads to Production IkB_p->NFkB_active Releases IkB_Ub Ub IkB_p->IkB_Ub Ubiquitination IkB_Ub->Proteasome Degradation

References

Vitexolide D: A Technical Guide on Natural Abundance, Yield, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid that has been isolated from Vitex vestita, a plant belonging to the Lamiaceae family. This class of compounds has garnered significant interest in the scientific community due to their diverse and potent biological activities, including antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, isolation yield, experimental protocols for its purification, and its potential mechanisms of action, particularly in the context of its cytotoxic properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Abundance and Yield

This compound is a naturally occurring compound found in the leaves of Vitex vestita.[1] While its presence in this plant species is confirmed, specific quantitative data on the natural abundance and isolation yield of this compound have not been reported in the available scientific literature.

Research on other labdane diterpenoids from Vitex species, such as vitexilactone from Vitex agnus-castus, has demonstrated the feasibility of quantifying these compounds. For instance, vitexilactone has been quantified in the leaves and fruits of V. agnus-castus, with an average concentration of 4.4 ± 1.0 mg per gram of dry weight in leaves. This suggests that while specific data for this compound is lacking, quantitative analysis of individual diterpenoids in Vitex species is an active area of research.

The following table summarizes the available information on the source and yield of extracts from which this compound and other related compounds have been isolated. It is important to note that the yield of pure this compound is not specified.

Plant SourcePlant PartExtraction SolventCompound(s) IsolatedReference
Vitex vestitaLeavesDichloromethaneThis compound, Vitexolide A, and other labdane diterpenoids[1]

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology for the isolation of labdane diterpenoids from the leaves of Vitex species can be compiled from the available literature. The following is a representative experimental protocol based on common phytochemical practices for this class of compounds.

General Protocol for the Isolation of Labdane Diterpenoids from Vitex Leaves
  • Plant Material Collection and Preparation:

    • Collect fresh leaves of the Vitex species.

    • Air-dry the leaves in the shade to a constant weight.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves with a suitable organic solvent, such as dichloromethane or a methanol/chloroform mixture, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

    • Repeat the extraction process multiple times (typically 3 times) with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation:

    • Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

    • Monitor the fractions for the presence of diterpenoids using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

  • Chromatographic Purification:

    • Subject the diterpenoid-rich fraction (often the ethyl acetate or dichloromethane fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Collect the fractions and analyze them by TLC.

    • Combine fractions containing compounds with similar TLC profiles.

    • Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation:

    • Determine the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Experimental Workflow Diagram

G start Dried & Powdered Vitex Leaves extraction Solvent Extraction (e.g., Dichloromethane) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions Solvent Fractions (Hexane, EtOAc, etc.) fractionation->fractions column_chroma Silica Gel Column Chromatography fractions->column_chroma semi_pure Semi-pure Fractions column_chroma->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure this compound hplc->pure_compound

A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against human colon carcinoma (HCT-116) and human fetal lung fibroblast (MRC-5) cell lines, with a reported 50% inhibitory concentration (IC50) in the range of 1-10 µM.[1] However, the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated.

Studies on other structurally related labdane diterpenoids provide valuable insights into the potential mechanisms of action that may also be relevant for this compound.

Potential Cytotoxicity Mechanisms Based on Related Labdane Diterpenoids
  • Induction of Apoptosis: Many labdane diterpenoids induce apoptosis in cancer cells. For example, sclareol, another labdane diterpene, has been shown to induce apoptosis in human colon cancer cells by activating both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways in a p53-independent manner.[2][3] Other labdane diterpenoids from Vitex species have also been reported to induce apoptosis.[4]

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Coronarin D, a labdane diterpene, has been found to inhibit the NF-κB signaling pathway, leading to the potentiation of apoptosis and inhibition of invasion in cancer cells.[5]

  • Modulation of Cell Survival Pathways: The PI3K/AKT and MAPK/ERK signaling pathways are critical for cell survival and proliferation. Some labdane diterpenes have been shown to modulate these pathways. For instance, certain labdanes protect cardiomyocytes from injury by activating the PI3K/AKT and ERK1/2 pathways.[6] In the context of cancer, inhibition of these pathways is often a therapeutic goal.

Based on these findings from related compounds, a hypothetical signaling pathway for the cytotoxic action of this compound can be proposed. It is crucial to emphasize that this is a speculative model that requires experimental validation for this compound itself.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway vitexolide_d This compound death_receptors Death Receptors (e.g., Fas, TRAIL-R) vitexolide_d->death_receptors ? mitochondria Mitochondria vitexolide_d->mitochondria ? caspase8 Caspase-8 activation death_receptors->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 bax_bak Bax/Bak activation mitochondria->bax_bak cytochrome_c Cytochrome c release bax_bak->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A hypothetical model of this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial and cytotoxic activities. However, a significant gap exists in the literature regarding its natural abundance, yield, and the specific molecular mechanisms underlying its biological effects. Future research should focus on:

  • Quantitative Analysis: Developing and applying analytical methods to determine the precise concentration of this compound in Vitex vestita and other potential plant sources.

  • Yield Optimization: Optimizing extraction and purification protocols to improve the yield of this compound for further preclinical and clinical studies.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound in cancer cells to understand its mode of cytotoxic action. This will be crucial for its potential development as a therapeutic agent.

  • Synthetic and Biosynthetic Studies: Exploring chemical synthesis or biosynthetic production methods to ensure a sustainable supply of this compound for research and development.

Addressing these research gaps will be essential to fully realize the therapeutic potential of this compound and other related labdane diterpenoids. This technical guide serves as a foundational document to stimulate and guide these future research endeavors.

References

The Ethnobotanical Significance of Diterpenoid-Containing Vitex Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Vitex, belonging to the Lamiaceae family, encompasses a diverse group of plants with a rich history in traditional medicine across various cultures. Many of these ethnobotanical applications are now being scientifically validated, with a growing body of evidence pointing to the therapeutic potential of their constituent phytochemicals. Among these, diterpenoids, particularly those of the labdane and clerodane types, have emerged as significant contributors to the pharmacological activities of Vitex species. This technical guide provides an in-depth exploration of the ethnobotanical uses of diterpenoid-containing Vitex species, supported by quantitative data, detailed experimental protocols for the isolation and bio-evaluation of these compounds, and visualizations of their molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug development.

Introduction

Plants of the genus Vitex are predominantly found in tropical and temperate regions and have been integral to various traditional medicine systems for centuries.[1][2] Ethnobotanical records reveal a wide range of applications, from the treatment of female reproductive disorders and inflammation to antimicrobial and cytotoxic effects.[3][4] Scientific investigations have identified diterpenoids as a characteristic class of secondary metabolites in Vitex species, with over 154 different diterpenoids having been isolated and characterized.[5] These compounds have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and hormone-regulating effects, providing a molecular basis for their traditional uses.[5]

This guide will focus on the ethnobotanical uses of Vitex species known to be rich in diterpenoids, present available quantitative ethnobotanical data, and provide detailed methodologies for the isolation and biological assessment of these compounds. Furthermore, it will illustrate the known signaling pathways through which these diterpenoids exert their effects.

Ethnobotanical Uses of Diterpenoid-Containing Vitex Species

The traditional medicinal applications of Vitex species are extensive and varied. While a comprehensive global quantitative analysis is lacking, regional studies provide valuable insights into the specific uses and the consensus among traditional practitioners.

Qualitative Ethnobotanical Uses

Several Vitex species are renowned for their medicinal properties and are known to contain a variety of diterpenoids.

  • Vitex agnus-castus L. (Chaste Tree): Traditionally used in European and Mediterranean regions primarily for female reproductive health issues, including menstrual irregularities, premenstrual syndrome (PMS), and menopausal symptoms.[2][3] Its fruits are the most commonly used part.[3] The therapeutic effects are largely attributed to its dopaminergic diterpenoids.[6]

  • Vitex negundo L.: Widely used in Ayurvedic, Unani, and traditional Chinese medicine for a variety of ailments.[3] Its leaves, roots, and seeds are employed for their anti-inflammatory, analgesic, and antimicrobial properties.[3] It is traditionally used to treat conditions such as rheumatism, headaches, and skin diseases.

  • Vitex trifolia L.: In traditional medicine, particularly in Asia, the leaves and fruits are used to treat fever, asthma, and rheumatism.[5]

  • Vitex rotundifolia L.: The fruits of this species are used in traditional medicine for headaches, colds, and eye pain.[7]

Quantitative Ethnobotanical Data

Quantitative ethnobotany provides a statistical approach to assess the relative importance of medicinal plants within a particular culture. The following table summarizes the use-value and informant consensus factor for Vitex negundo from a study conducted in the Philippines.

Ailment Category (ICD-10)No. of Use-Reports (Nur)No. of Taxa (Nt)Informant Consensus Factor (ICF)Most Frequently Used Species in CategoryFidelity Level (FL) (%)Use-Value (UV) of V. negundo
Diseases of the respiratory system440.00Vitex negundo250.47
Diseases of the skin and subcutaneous tissue1070.33Vitex negundo430.47
Diseases of the musculoskeletal system and connective tissue750.33Vitex negundo400.47
Injury, poisoning and certain other consequences of external causes1160.50Vitex negundo500.47

Data adapted from a study on medicinal plants in Cavite, Philippines.

Diterpenoids from Vitex Species and their Biological Activities

The diverse ethnobotanical uses of Vitex species are largely attributable to their rich content of diterpenoids, primarily of the labdane and clerodane types. The following table summarizes the biological activities of some representative diterpenoids isolated from Vitex species.

DiterpenoidVitex Species SourceBiological ActivityQuantitative Data
RotundifuranV. agnus-castus, V. rotundifoliaDopaminergicEC50: 12.8 µM (D2 receptor activation)[1][6]
Viteagnusin IV. agnus-castusDopaminergicEC50: 6.6 µM (D2 receptor activation)[1][6]
VitexilactoneV. agnus-castus, V. rotundifoliaDopaminergicInactive (EC50: >50 µM)[1][6]
Negundoin AV. negundoAnti-inflammatory (NO production inhibition)IC50: 15.3 µM[8]
Negundoin BV. negundoAnti-inflammatory (NO production inhibition)IC50: 12.8 µM[8]
Negundoin DV. negundoAnti-inflammatory (NO production inhibition)IC50: 0.12 µM[8]
Negundoin EV. negundoAnti-inflammatory (NO production inhibition)IC50: 0.23 µM[8]
Vitepyrroloid AV. trifoliaCytotoxic (human nasopharyngeal carcinoma CNE1 cells)IC50: 8.70 µM[5]

Experimental Protocols

This section provides detailed methodologies for the isolation of diterpenoids from Vitex species and for conducting key bioassays to evaluate their therapeutic potential.

General Workflow for Isolation and Structure Elucidation of Diterpenoids

The isolation and identification of diterpenoids from Vitex species typically follow a standardized workflow.

experimental_workflow plant_material Plant Material (e.g., fruits, leaves) extraction Extraction (e.g., with methanol or ethanol) plant_material->extraction partitioning Solvent Partitioning (e.g., n-hexane, ethyl acetate) extraction->partitioning fractionation Column Chromatography (e.g., silica gel, Sephadex LH-20) partitioning->fractionation purification HPLC (e.g., reversed-phase) fractionation->purification structure_elucidation Structure Elucidation (NMR, MS, IR) purification->structure_elucidation bioassays Biological Assays (e.g., cytotoxicity, anti-inflammatory) purification->bioassays dopaminergic_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates Vitex_Diterpenoids Vitex Diterpenoids (e.g., Rotundifuran) Vitex_Diterpenoids->D2R binds and activates AC Adenylyl Cyclase Gi->AC inhibits Prolactin Prolactin Secretion Gi->Prolactin indirectly inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Prolactin promotes nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa->IkBa NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB:f0->IkBa IkBa_NFkB->NFkB releases IkBa_NFkB:f1->NFkB DNA DNA NFkB_nuc->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Proinflammatory_Genes transcription Vitex_Diterpenoids Vitex Diterpenoids (Labdane-type) Vitex_Diterpenoids->IKK inhibits

References

Methodological & Application

Application Notes and Protocols: Proposed Synthesis of Vitexolide D from R-(+)-sclareolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the labdane diterpenoid, Vitexolide D, starting from the readily available chiral building block, R-(+)-sclareolide. While a published total synthesis of this compound from R-(+)-sclareolide is not currently available, this application note provides a plausible multi-step synthesis based on established chemical transformations of sclareolide and related terpenoids. Detailed experimental protocols for each proposed step are provided to guide researchers in this synthetic endeavor. Furthermore, this document discusses the known biological activities of this compound and explores potential signaling pathways that may be modulated by this class of compounds, supported by generalized diagrams.

Introduction

This compound is a labdane-type diterpenoid that has been isolated from plants of the Vitex genus, such as Vitex vestita.[1][] Structurally, it is characterized by a decalin core, a γ-hydroxybutenolide moiety, and a hydroxyl group at the C-6 position. This compound and its epimer, Vitexolide E, have demonstrated noteworthy biological activities, including moderate antibacterial effects and cytotoxicity against the HCT-116 cancer cell line and the human fetal lung fibroblast MRC5 cell line.[1][3][4]

R-(+)-sclareolide is a commercially available sesquiterpene lactone, widely utilized as a starting material in the synthesis of various terpenoids and their derivatives due to its well-defined stereochemistry.[5][6] Its rigid bicyclic structure provides a solid foundation for the stereocontrolled construction of more complex molecules. This document presents a proposed synthetic route to this compound from R-(+)-sclareolide, involving key transformations such as allylic oxidation, α-hydroxylation of the lactone, and construction of the γ-hydroxybutenolide side chain.

Proposed Synthetic Pathway of this compound from R-(+)-sclareolide

The proposed synthesis is a multi-step process that focuses on the key structural modifications required to convert R-(+)-sclareolide into this compound. The overall strategy is depicted in the workflow diagram below.

This compound Synthesis Workflow sclareolide R-(+)-Sclareolide int1 Intermediate 1 (C6-hydroxysclareolide) sclareolide->int1 Step 1: Allylic Oxidation int2 Intermediate 2 (C6-hydroxy-α-hydroxysclareolide) int1->int2 Step 2: α-Hydroxylation int3 Intermediate 3 (C6-hydroxy-α-hydroxylactol) int2->int3 Step 3: Lactone Reduction vitexolide_d This compound int3->vitexolide_d Step 4: Butenolide Formation

Caption: Proposed synthetic workflow for this compound from R-(+)-sclareolide.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound from R-(+)-sclareolide. These are based on established methodologies for similar transformations.

This step introduces the necessary hydroxyl group at the C-6 position via an allylic oxidation. Selenium dioxide is a common reagent for this type of transformation.[7][8][9][10][11]

Protocol:

  • To a solution of R-(+)-sclareolide (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water, add a catalytic amount of selenium dioxide (0.1-0.2 eq).

  • Add a co-oxidant, such as tert-butyl hydroperoxide (2-3 eq), to the reaction mixture.

  • Heat the reaction mixture at reflux (temperature will depend on the solvent system) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield C6-hydroxysclareolide.

Reagent/MaterialMolar RatioPuritySource (Example)
R-(+)-sclareolide1.0>98%Commercial
Selenium Dioxide0.1-0.2>99%Commercial
tert-Butyl hydroperoxide2.0-3.070% in waterCommercial
Dioxane-AnhydrousCommercial

The introduction of a hydroxyl group at the α-position of the lactone can be achieved using Davis oxaziridine or a similar electrophilic oxygen source.[12][13][14][15][16][17][18][19]

Protocol:

  • Dissolve C6-hydroxysclareolide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1-1.5 eq) to generate the enolate. Stir for 30-60 minutes at -78 °C.

  • Add a solution of a suitable oxaziridine reagent, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine) (1.2-1.5 eq), in anhydrous THF to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography to afford C6-hydroxy-α-hydroxysclareolide.

Reagent/MaterialMolar RatioPuritySource (Example)
Intermediate 11.0Purified-
LDA or NaHMDS1.1-1.5Solution in THFCommercial
Davis Oxaziridine1.2-1.5>97%Commercial
Anhydrous THF-AnhydrousCommercial

Selective reduction of the lactone to the corresponding lactol (hemiacetal) is a critical step. This can be achieved using a sterically hindered hydride reagent at low temperatures.

Protocol:

  • Dissolve the α-hydroxylated lactone (Intermediate 2, 1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 eq) to the cooled solution.

  • Stir the reaction at -78 °C and monitor by TLC. The reaction is typically fast.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude lactol, which may be used in the next step without further purification.

Reagent/MaterialMolar RatioPuritySource (Example)
Intermediate 21.0Purified-
DIBAL-H1.1-1.5Solution in hexanes/tolueneCommercial
Anhydrous DCM/THF-AnhydrousCommercial

The final step involves the formation of the α,β-unsaturated butenolide ring. A Wittig-type reaction, such as the Horner-Wadsworth-Emmons reaction, is a common method for this transformation.[20][21][22][23][24]

Protocol:

  • To a solution of a suitable phosphonate ylide reagent, such as triethyl phosphonoacetate (1.5-2.0 eq), in anhydrous THF at 0 °C, add a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the phosphonate carbanion.

  • Stir for 30 minutes at 0 °C, then add a solution of the crude lactol (Intermediate 3, 1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase, concentrate, and purify the crude product by flash column chromatography to yield this compound.

Reagent/MaterialMolar RatioPuritySource (Example)
Intermediate 31.0Crude/Purified-
Triethyl phosphonoacetate1.5-2.0>98%Commercial
Sodium Hydride1.5-2.060% dispersion in oilCommercial
Anhydrous THF-AnhydrousCommercial

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic and antibacterial activities.[1][4] While the specific molecular targets and signaling pathways of this compound have not been elucidated, the known bioactivities of other labdane diterpenoids provide some insights into its potential mechanisms of action.

Many cytotoxic diterpenes exert their effects by inducing apoptosis and cell cycle arrest.[25] Potential signaling pathways involved in these processes are depicted below.

Cytotoxic Signaling Pathway VitexolideD This compound Cell Cancer Cell VitexolideD->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria CellCycle Cell Cycle Arrest (e.g., at G2/M phase) Cell->CellCycle ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle->Apoptosis

Caption: Generalized cytotoxic signaling pathway for diterpenoids.

Additionally, many diterpenoids possess anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway and the NLRP3 inflammasome.[7][8][12][13][14]

Anti-inflammatory Signaling Pathway VitexolideD This compound NFkB_Pathway NF-κB Pathway VitexolideD->NFkB_Pathway Inhibition NLRP3_Inflammasome NLRP3 Inflammasome VitexolideD->NLRP3_Inflammasome Inhibition InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->NFkB_Pathway InflammatoryStimulus->NLRP3_Inflammasome ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB_Pathway->ProInflammatory_Cytokines NLRP3_Inflammasome->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Caption: Generalized anti-inflammatory signaling pathway for diterpenoids.

Disclaimer: The specific signaling pathways for this compound have not been experimentally determined. The diagrams above represent generalized pathways that are known to be modulated by other diterpenoids with similar biological activities. Further research is required to elucidate the precise mechanisms of action of this compound.

Conclusion

This document provides a comprehensive, albeit proposed, guide for the synthesis of this compound from R-(+)-sclareolide. The detailed protocols and structured data tables are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. The discussion of potential biological mechanisms, supported by signaling pathway diagrams, offers a starting point for further pharmacological investigation of this interesting labdane diterpenoid. The successful synthesis of this compound will not only be a significant achievement in organic synthesis but will also facilitate a more in-depth exploration of its therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Vitex Diterpenoids: A Focus on Vitexolide D Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diterpenoids isolated from plants of the Vitex genus, belonging to the Verbenaceae family, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities include cytotoxic, anti-inflammatory, antimicrobial, and hormone level-regulating effects. A notable member of this family is Vitexolide D, a labdane-type diterpenoid that has demonstrated moderate antibacterial and cytotoxic activities. Despite its promising biological profile, a total synthesis of this compound has not yet been reported in the scientific literature.

These application notes provide a comprehensive overview of the known biological activities of this compound and present a detailed, albeit hypothetical, total synthesis of a close structural analogue, vitexilactone. Vitexilactone shares the characteristic labdane diterpenoid core and a butenolide moiety with this compound, making it a relevant model for synthetic exploration. The proposed synthetic strategy is grounded in established and well-documented chemical transformations, offering a practical guide for researchers in medicinal chemistry and drug development aiming to synthesize and explore this important class of natural products.

Biological Activity of this compound and Analogues

This compound has been shown to possess moderate antibacterial activity against a panel of Gram-positive bacterial strains. Furthermore, it exhibits cytotoxic effects against the human fetal lung fibroblast MRC5 cell line and the HCT-116 cancer cell line. The cytotoxic mechanism of related labdane diterpenoids often involves the induction of apoptosis, mediated by an increase in reactive oxygen species (ROS) production and a loss of mitochondrial membrane potential.

Many diterpenoids from Vitex species have been investigated for their pharmacological potential. For instance, various viteagnusins isolated from Vitex agnus-castus have been identified, and some have shown potential as dopaminergic compounds. The structural diversity within this class of molecules, particularly in the oxidation patterns of the decalin core and the nature of the side chain, provides a rich scaffold for the development of new therapeutic agents.

Table 1: Biological Activities of Selected Vitex Diterpenoids

CompoundBiological ActivityCell Line/OrganismReported IC₅₀/MIC
This compound CytotoxicityHCT-116, MRC5Data not quantified in available literature
AntibacterialGram-positive bacteriaData not quantified in available literature
Vitexilactone Apoptosis InductionCancer cell linesData not quantified in available literature
Antineoplastic Agent-Data not quantified in available literature
Vitetrifolin D Hedgehog Signaling Inhibition-IC₅₀ = 20.2 µM for GLI1 transcriptional inhibition

Hypothetical Total Synthesis of Vitexilactone

The following section outlines a proposed retrosynthetic analysis and forward synthesis for vitexilactone. This route is hypothetical and based on established synthetic methodologies for the construction of labdane diterpenoids and butenolide rings.

Retrosynthetic Analysis

Our retrosynthetic strategy for vitexilactone commences with disconnection of the butenolide side chain, which can be installed via an appropriate coupling reaction with a suitable C-9 functionalized decalin core. The decalin core itself can be constructed from a monocyclic precursor through a Robinson annulation or a similar cyclization strategy. The stereochemistry of the decalin ring can be established through stereoselective reactions, potentially starting from a chiral pool starting material like (+)-sclareolide, which is a common precursor for labdane diterpenoid synthesis.

retrosynthesis vitexilactone Vitexilactone decalin_butenolide Decalin Core + Butenolide Side Chain vitexilactone->decalin_butenolide Side-chain coupling monocycle Monocyclic Precursor decalin_butenolide->monocycle Robinson Annulation sclareolide (+)-Sclareolide monocycle->sclareolide Degradation

Caption: Retrosynthetic analysis of vitexilactone.

Proposed Forward Synthesis

The forward synthesis would begin with the commercially available (+)-sclareolide. Key transformations would include:

  • Oxidative degradation of (+)-sclareolide to a suitable bicyclic intermediate.

  • Stereoselective functionalization of the decalin core to install the required hydroxyl and acetate groups.

  • Introduction of the butenolide side chain at the C-9 position. This could be achieved through various methods, such as the addition of a lithiated furan derivative followed by oxidation, or through a Wittig-type reaction with a suitable phosphonium ylide.

  • Final deprotection and/or functional group manipulations to yield vitexilactone.

forward_synthesis start (+)-Sclareolide intermediate1 Bicyclic Intermediate start->intermediate1 Oxidative Degradation intermediate2 Functionalized Decalin intermediate1->intermediate2 Stereoselective Functionalization intermediate3 Decalin with Side Chain Precursor intermediate2->intermediate3 Side Chain Installation product Vitexilactone intermediate3->product Final Transformations

Caption: Proposed forward synthesis of vitexilactone.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key steps in the proposed synthesis of vitexilactone. These are based on standard laboratory procedures for analogous transformations.

Protocol 1: Oxidative Degradation of (+)-Sclareolide

This protocol describes a potential method for cleaving the lactone ring of (+)-sclareolide to generate a key bicyclic intermediate.

Materials:

  • (+)-Sclareolide

  • Potassium permanganate (KMnO₄)

  • Sodium periodate (NaIO₄)

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-sclareolide (1.0 eq) in a 3:1 mixture of tert-butanol and water.

  • To this solution, add sodium periodate (4.0 eq) and a catalytic amount of potassium permanganate (0.02 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired bicyclic ketone.

Protocol 2: Installation of the Butenolide Side Chain via Wittig Reaction

This protocol outlines a possible method for introducing the butenolide moiety.

Materials:

  • Functionalized decalin ketone (from previous step)

  • (3-Carboxy-2-propenyl)triphenylphosphonium bromide

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C, add a solution of (3-carboxy-2-propenyl)triphenylphosphonium bromide (2.0 eq) in anhydrous THF dropwise.

  • Stir the resulting red ylide solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of the decalin ketone (1.0 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the butenolide-containing product.

Signaling Pathway

The cytotoxic activity of many diterpenoids is linked to the induction of apoptosis. A simplified signaling pathway illustrating this process is shown below. Diterpenoids can increase the intracellular levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This triggers the release of cytochrome c, which in turn activates caspases, the key executioners of apoptosis, ultimately leading to programmed cell death.

apoptosis_pathway Diterpenoid Diterpenoid ROS Increased ROS Diterpenoid->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified apoptosis induction pathway by diterpenoids.

Conclusion

While the total synthesis of this compound remains an open challenge, the structural and biological similarities it shares with other labdane diterpenoids from the Vitex genus, such as vitexilactone, provide a solid foundation for synthetic endeavors. The hypothetical synthetic route and protocols detailed in these notes offer a strategic blueprint for researchers to access these valuable natural products and their analogues. Further investigation into the synthesis and biological evaluation of this compound class is warranted to fully unlock their therapeutic potential.

Application Note: Quantitative Analysis of Vitexolide D in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D, a labdane-type diterpenoid isolated from plants of the Vitex genus, has demonstrated significant cytotoxic and antibacterial activities, making it a compound of interest for pharmaceutical research and development.[1] Plants of the Vitex genus are widely distributed in tropical and temperate regions and have a long history of use in traditional medicine.[2][3] The increasing interest in the therapeutic potential of this compound necessitates a robust and reliable analytical method for its quantification in plant extracts. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is based on established methods for the extraction of labdane diterpenoids from Vitex species.[1][4]

Materials:

  • Dried and powdered plant material (e.g., leaves or fruits of Vitex species)

  • n-Hexane

  • Dichloromethane

  • Methanol

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Maceration: Weigh 1 gram of powdered plant material and place it in a flask. Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Filtration and Re-extraction: Filter the extract. Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Fractionation (Optional): For cleaner samples, the dried extract can be redissolved in methanol and partitioned with n-hexane to remove nonpolar compounds. The methanolic fraction containing this compound is then collected.

  • Final Preparation: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL. Centrifuge the solution at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following parameters are proposed based on typical methods for the analysis of labdane diterpenoids and may require optimization for specific instrumentation.[4][5]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Predicted):

To establish the MRM transitions for this compound, direct infusion of a standard solution into the mass spectrometer is recommended. Based on the fragmentation patterns of similar labdane diterpenoids, the following transitions can be anticipated and should be optimized:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]⁺Fragment 1Optimize
[M+H]⁺Fragment 2Optimize
Internal Standard [M+H]⁺Fragment 1Optimize
[M+H]⁺Fragment 2Optimize

Note: The exact m/z values for the precursor and product ions need to be determined experimentally using a this compound standard. A structurally similar, stable isotopically labeled labdane diterpenoid would be an ideal internal standard.

Data Presentation

The following tables present hypothetical validation data for the quantitative analysis of this compound, based on typical performance of similar HPLC-MS/MS methods.[5][6]

Table 1: Method Validation Parameters for this compound Quantification
ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Table 2: Precision and Accuracy of the Method
QC Level (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low (5) < 10%< 15%90 - 110%
Medium (50) < 8%< 12%92 - 108%
High (500) < 5%< 10%95 - 105%
Table 3: Recovery of this compound from Plant Matrix
Concentration Spiked (ng/mL)Mean Recovery (%)%RSD (n=3)
Low (10) 85 - 110%< 15%
High (200) 88 - 105%< 10%

Visualization

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plant Dried Plant Material extraction Solvent Extraction (DCM:MeOH) plant->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution in MeOH evaporation->reconstitution final_filtration 0.22 µm Filtration reconstitution->final_filtration hplc HPLC Separation (C18 Column) final_filtration->hplc Injection msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for this compound analysis.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Labdane diterpenoids have been reported to induce apoptosis in cancer cells through the intrinsic pathway.[2][7][8] The following diagram illustrates a plausible signaling cascade for this compound, based on the known mechanisms of similar compounds.

signaling_pathway VitexolideD This compound Bax Bax Activation VitexolideD->Bax Bcl2 Bcl-2 Inhibition VitexolideD->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Vitexolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D, a labdane-type diterpenoid isolated from Vitex vestita, has demonstrated notable cytotoxic activities against cancer cell lines.[][2] These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound. The following sections include summaries of reported data, comprehensive experimental procedures for common cytotoxicity assays, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

The cytotoxic effects of this compound have been observed against the HCT-116 human colon cancer cell line and the MRC5 human fetal lung fibroblast cell line. The reported half-maximal inhibitory concentration (IC50) values fall within the range of 1 to 10 µM for both cell lines.[2]

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundHCT-116Human Colon Carcinoma1 < IC50 < 10[2]
This compoundMRC5Human Fetal Lung Fibroblast1 < IC50 < 10[2]

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • HCT-116 and MRC5 cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture HCT-116 and MRC5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at an appropriate density.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

Materials:

  • HCT-116 and MRC5 cells

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed HCT-116 or MRC5 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.[2][7][8]

Materials:

  • HCT-116 and MRC5 cells

  • This compound stock solution (in DMSO)

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and incubate for the desired period. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Add 50 µL of the stop solution from the kit to each well.[7]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[][9][10][11]

Materials:

  • HCT-116 and MRC5 cells

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization.

  • Wash the cells twice with cold PBS.[]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[11]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.[12]

  • Analyze the samples by flow cytometry within one hour.

Visualizations

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed HCT-116 or MRC5 cells in multi-well plates incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh apoptosis Annexin V/PI Assay incubate2->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculate Calculate % Viability/ Cytotoxicity/Apoptosis readout->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

G Generalized Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 vitexolide_d This compound (Hypothesized) caspase8->vitexolide_d cross-talk pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 bcl2 Bcl-2 (Anti-apoptotic) vitexolide_d->bcl2 bax_bak Bax/Bak (Pro-apoptotic) vitexolide_d->bax_bak mito Mitochondrion bcl2->mito bax_bak->mito cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-Caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Potential mechanism of this compound-induced apoptosis.

References

Determining the IC50 of Vitexolide D in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D, a compound of interest in oncological research, necessitates standardized methods for evaluating its cytotoxic potential against various cancer cell lines. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound. While specific IC50 values for isolated this compound are not extensively documented in publicly available literature, this guide offers standardized procedures using common cell viability assays, such as MTT and SRB, to enable researchers to generate this critical data. The protocols outlined herein are based on established methodologies for assessing cytotoxicity. Furthermore, this document discusses the potential mechanisms of action by referencing related compounds and key signaling pathways implicated in cancer cell apoptosis and survival, which may be relevant to the activity of this compound.

Introduction

The determination of the IC50 value is a crucial step in the early stages of drug discovery and development. It provides a quantitative measure of the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%. This metric is essential for comparing the potency of different compounds and for selecting promising candidates for further investigation.

This compound is a natural product that has garnered interest for its potential anticancer properties. Establishing a reliable and reproducible method for determining its IC50 in a variety of cancer cell lines is fundamental to understanding its therapeutic potential. These application notes provide the necessary protocols and guidance for researchers to perform these evaluations accurately.

Quantitative Data Summary

As of the latest literature review, specific IC50 values for purified this compound against a comprehensive panel of cancer cell lines are not widely published. However, studies on extracts from Vitex negundo, from which this compound can be isolated, have demonstrated cytotoxic activity. It is important to note that the IC50 values of crude extracts do not directly reflect the potency of the isolated compound but provide an indication of the plant's overall bioactivity.

Plant ExtractCancer Cell LineIC50 Value (µg/mL)
Vitex negundo Acetone Leaf ExtractPA1 (Ovarian)88.01 ± 3.14
Vitex negundo Methanol Leaf ExtractPA1 (Ovarian)112.30 ± 1.93

Note: These values are for crude extracts and not for isolated this compound. Researchers are encouraged to determine the specific IC50 for the purified compound using the protocols provided below.

Experimental Protocols

Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical starting concentration range could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the tissue culture plate. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • Multichannel pipette

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Wash the plate five times with deionized water and allow it to air dry completely.

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate for 5-10 minutes.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Culture Cancer Cells start->cell_culture prepare_compound Prepare this compound Dilutions start->prepare_compound seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat Cells with this compound prepare_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Viability Reagent (MTT/SRB) incubate->add_reagent read_plate Read Absorbance add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 value of this compound.

Potential Signaling Pathways Involved in Apoptosis

While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on the related compound Vitexin suggest that it may induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases. The following diagram illustrates this general pathway.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Vitexolide_D This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Vitexolide_D->Bcl2 Bax Bax (Pro-apoptotic) Activated Vitexolide_D->Bax Mito Mitochondrion Bcl2->Mito Prevents pore formation Bax->Mito Forms pore CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for researchers to determine the IC50 of this compound in various cancer cell lines. Accurate and reproducible IC50 data are fundamental for advancing our understanding of the anticancer potential of this compound. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which will be crucial for its development as a potential therapeutic agent.

Application Notes and Protocols for Antibacterial Susceptibility Testing of Vitexolide D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vitexolide D is a diterpenoid isolated from the plant Vitex negundo, a species known for its traditional medicinal uses, including antimicrobial applications.[1] While extracts of Vitex negundo have demonstrated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, specific data on the antibacterial susceptibility of the isolated compound, this compound, is not extensively available in current literature.[1][2] These application notes provide a comprehensive guide and standardized protocols for researchers to conduct antibacterial susceptibility testing of this compound. The following protocols are based on established methods for antimicrobial susceptibility testing (AST), such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.[3][4][5][6][7]

Quantitative Data Summary

As there is no publicly available data on the antibacterial susceptibility of this compound, the following table is a template for researchers to record their findings. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.[10] The zone of inhibition is the diameter of the area around an antibiotic disk where bacteria do not grow.[5]

Bacterial StrainThis compound MIC (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Zone of Inhibition (mm)Positive Control (e.g., Vancomycin) MIC (µg/mL)Positive Control Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)
Bacillus subtilis (ATCC 6633)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Methicillin-resistant S. aureus (MRSA)

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the MIC of an antimicrobial agent.[3][5] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[4]

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[6]

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Positive control antibiotic (e.g., vancomycin for Gram-positive, gentamicin for Gram-negative)

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in MHB to a working concentration that is at least twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the working this compound solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Include a positive control (a well with bacteria and no drug) and a negative control (a well with medium only). A positive control antibiotic should also be tested.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[5]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[8] This can be assessed visually or by using a plate reader.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[3][5]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[6]

  • Bacterial strains

  • 0.5 McFarland standard

  • Sterile swabs

  • Solvent for this compound (e.g., DMSO)

  • Positive control antibiotic disks

  • Incubator

  • Calipers or ruler

Protocol:

  • Preparation of this compound Disks:

    • Dissolve a known weight of this compound in a suitable solvent to achieve a desired concentration.

    • Impregnate sterile filter paper disks with a specific volume of the this compound solution (e.g., 10 µL) to achieve a desired amount of compound per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[7]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[7]

  • Application of Disks:

    • Aseptically place the prepared this compound disks and positive control antibiotic disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[5]

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis prep_compound Prepare this compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_disk Impregnate Disks with this compound prep_compound->prep_disk prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells with Bacteria prep_inoculum->inoculate_mic inoculate_agar Inoculate MHA Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate (16-20h) inoculate_mic->incubate_mic read_mic Read MIC Value incubate_mic->read_mic data_table Record Data in Table read_mic->data_table place_disks Place Disks on Agar prep_disk->place_disks inoculate_agar->place_disks incubate_disk Incubate Plate (16-18h) place_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->data_table interpretation Interpret Results data_table->interpretation

Caption: Workflow for antibacterial susceptibility testing of this compound.

mechanism_of_action Vitexolide_D This compound Ribosome Bacterial Ribosome (50S subunit) Vitexolide_D->Ribosome Binds to Inhibition Inhibition Vitexolide_D->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis

Caption: Hypothetical mechanism: Inhibition of bacterial protein synthesis.

References

Investigating the Anti-Inflammatory Potential of Vitexolide D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D is a labdane-type diterpenoid isolated from Vitex vestita.[][2][3] While specific research on the anti-inflammatory properties of this compound is emerging, the broader family of diterpenoids derived from the Vitex genus has demonstrated significant anti-inflammatory activity.[4][5][6][7][8][9][10][11][12][13][14] These compounds have been shown to modulate key inflammatory pathways, suggesting that this compound holds promise as a novel anti-inflammatory agent.

This document provides detailed application notes and experimental protocols to guide researchers in investigating the anti-inflammatory potential of this compound. The methodologies are based on established assays and findings from studies on related compounds from Vitex species, offering a comprehensive framework for in vitro and in vivo evaluation.

Mechanism of Action: Insights from Related Compounds

Diterpenoids from Vitex species are known to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[15] This inhibition is often achieved through the suppression of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18]

NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the activation of IκB kinase (IKK), which then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes. Diterpenoids from Vitex are hypothesized to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the expression of various inflammatory mediators. It is plausible that this compound, like other diterpenoids, could modulate the phosphorylation and activation of key MAPK proteins.

Data Presentation: Anti-Inflammatory Activity of Compounds from Vitex Species

The following tables summarize quantitative data on the anti-inflammatory effects of various compounds and extracts from different Vitex species. This data serves as a valuable reference for designing experiments and interpreting results for this compound.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound/ExtractPlant SourceConcentration% Inhibition of NO ProductionIC50 Value (µM)Reference
Diterpenoid 3Vitex negundo--0.12[15]
Diterpenoid 5Vitex negundo--0.23[15]
Compound 9Vitex rotundifolia100 µM99.71%-[13]
Compound 12Vitex rotundifolia100 µM98.84%-[13]
Compound 13Vitex rotundifolia100 µM94.46%-[13]
Compound 14Vitex rotundifolia100 µM84.55%-[13]
Iridoid Glucoside 2Vitex trifolia--90.05[4]
Terpenoid 4Vitex trifolia--88.51[4]
Terpenoid 5Vitex trifolia--87.26[4]
Terpenoid 7Vitex trifolia--76.06[4]
Methanolic ExtractVitex peduncularis-Significant Reduction-[12]

Table 2: In Vitro Inhibition of Interleukin-8 (IL-8) Production in LPS-Stimulated HT-29 Cells

CompoundPlant SourceConcentration% Inhibition of IL-8 ProductionReference
Compound 14Vitex rotundifolia100 µM82.39%[13]
Compound 13Vitex rotundifolia100 µM81.03%[13]
Compound 19Vitex rotundifolia100 µM72.59%[13]
Compound 8Vitex rotundifolia100 µM70.39%[13]
Compound 9Vitex rotundifolia100 µM68.58%[13]

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Extract/CompoundPlant SourceDose (mg/kg)% Inhibition of EdemaReference
Vitex negundo Ethanolic ExtractVitex negundo40066%[5]
Vitex trifolia Ethanolic ExtractVitex trifolia40062.8%[5]
Methanol ExtractVitex agnus-castus40043%[19]
Oleanolic AcidVitex doniana10, 30, 100Significant Reduction[20]
Chromone 1Vitex negundo50, 100Significant Attenuation[9]
Chromone 2Vitex negundo50, 100Significant Attenuation[9]

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24-48 hours.

    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.

    • Remove the supernatant and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To evaluate the inhibitory effect of this compound on NO production.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 3 x 10⁵ cells/well and incubate for 24 hours.[21]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-3 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[21][22]

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[22]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.[23] A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.

3. Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO production assay.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[16]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane by SDS-PAGE on a 10% gel.[16][24]

    • Transfer the separated proteins to a PVDF membrane.[16]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.[18]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.[16]

    • Quantify the band densities and normalize to a loading control like β-actin or GAPDH.[25]

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of this compound in an animal model.

  • Protocol:

    • Use male Wistar rats (180-220 g).

    • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg), and this compound treatment groups (various doses).

    • Administer this compound or the control drug orally or intraperitoneally 1 hour before carrageenan injection.[26][27]

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[26]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[26][27]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Mandatory Visualizations

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_kinases MAPK Kinases (ERK, JNK, p38) TLR4->MAPK_kinases Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_MAPK p-MAPK MAPK_kinases->p_MAPK Phosphorylates p_MAPK_nuc p-MAPK p_MAPK->p_MAPK_nuc Translocates VitexolideD This compound VitexolideD->IKK Inhibits VitexolideD->MAPK_kinases Inhibits Gene_Expression Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene_Expression Induces p_MAPK_nuc->Gene_Expression Induces

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_0 In Vitro Workflow cluster_1 Endpoints start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture viability Determine Non-toxic Dose of this compound (MTT Assay) cell_culture->viability treatment Pre-treat with this compound viability->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation no_assay NO Production Assay (Griess Reagent) stimulation->no_assay elisa Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->elisa western_blot Protein Analysis (Western Blot for NF-κB, MAPK) stimulation->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G cluster_0 In Vivo Workflow start Start animal_groups Group and Acclimatize Rats start->animal_groups dosing Administer this compound or Controls animal_groups->dosing induction Induce Inflammation with Carrageenan Injection dosing->induction 1 hour post-dosing measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate % Edema Inhibition measurement->analysis end End analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

References

Unraveling the Biological Activities of Vitexolide D: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexolide D, a labdane-type diterpenoid isolated from the plant Vitex vestita, has demonstrated notable biological activities, including antibacterial and cytotoxic effects. While the precise molecular mechanisms underlying its mode of action are not yet fully elucidated in publicly available literature, this document provides a summary of its known biological effects and presents generalized protocols for investigating the mechanism of action of novel cytotoxic compounds like this compound. These application notes are intended to serve as a foundational guide for researchers interested in exploring its therapeutic potential.

Known Biological Activities of this compound

Initial studies have highlighted the potential of this compound as a bioactive compound. Its primary reported activities include:

  • Cytotoxic Activity: this compound has been shown to exhibit cytotoxic effects against human cancer cell lines.

  • Antibacterial Activity: The compound has also demonstrated moderate antibacterial properties.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following table summarizes the reported cytotoxic activity of this compound against a human cancer cell line.

Cell LineCompoundIC50 (µM)Reference
HCT-116 (Human Colon Carcinoma)This compound1 < IC50 < 10[1]
MRC5 (Human Fetal Lung Fibroblast)This compound1 < IC50 < 10[1]

Note: The exact IC50 values within this range are not specified in the available literature.

Hypothetical Mechanism of Action and Investigatory Workflow

Given the cytotoxic nature of this compound against the HCT-116 cancer cell line, a common mechanism to investigate is the induction of apoptosis (programmed cell death). A generalized workflow for elucidating this mechanism is presented below.

G cluster_0 Initial Screening & Viability cluster_1 Apoptosis Induction Assays cluster_2 Signaling Pathway Analysis A Treat HCT-116 cells with this compound B MTT Assay for Cell Viability (Determine IC50) A->B C Annexin V/PI Staining (Flow Cytometry) B->C If cytotoxic D Caspase-3/7/9 Activity Assays C->D E TUNEL Assay (DNA Fragmentation) D->E F Western Blot for Apoptotic Proteins (Bcl-2, Bax, Cytochrome c) E->F Confirm apoptosis G Investigate Upstream Pathways (e.g., NF-κB, MAPK) F->G

Fig. 1: Experimental workflow for investigating the cytotoxic mechanism of action.

A plausible signaling pathway to investigate for a cytotoxic compound is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and involves the mitochondria.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway VitexolideD This compound Bax Bax (Pro-apoptotic) VitexolideD->Bax Bcl2 Bcl-2 (Anti-apoptotic) VitexolideD->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Hypothetical intrinsic apoptosis signaling pathway for this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to elucidate the mechanism of action of a novel cytotoxic compound.

Protocol 1: Determination of IC50 using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of HCT-116 cells by 50%.

Materials:

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • HCT-116 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Protocol 3: NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol assesses whether this compound affects the NF-κB signaling pathway, which is often involved in cell survival and inflammation.

Materials:

  • HCT-116 cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other transfection reagent

  • This compound

  • TNF-α (as a stimulator of NF-κB)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HCT-116 cells with the NF-κB luciferase reporter plasmid and a control plasmid in a 24-well plate.

  • After 24 hours, treat the transfected cells with this compound for a specified pre-treatment time (e.g., 1-2 hours).

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include appropriate controls (untreated, TNF-α only, this compound only).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity to account for transfection efficiency.

  • Analyze the data to determine if this compound inhibits TNF-α-induced NF-κB activation.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and antibacterial activities. While detailed mechanistic studies are currently limited, the provided protocols offer a robust framework for researchers to investigate its mode of action. Elucidating the specific signaling pathways affected by this compound will be crucial for its future development as a potential therapeutic agent. Further research is warranted to explore its full pharmacological profile and to validate its efficacy in preclinical models.

References

Application Notes and Protocols for Studying Vitexolide D Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D, a labdane-type diterpenoid isolated from the genus Vitex, has demonstrated notable biological activities, including moderate antibacterial effects and cytotoxic properties against cancer cell lines such as HCT-116 and the human fetal lung fibroblast MRC5 cell line.[1][2] Compounds from the Vitex genus are known for a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.[3] Given the therapeutic potential of this compound, robust and reproducible cell-based assays are crucial for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.

These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic and anti-inflammatory activities of this compound. The described methods are essential for researchers in drug discovery and development to characterize the pharmacological profile of this promising natural product.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the expected quantitative data from the described assays. These tables are intended to serve as templates for organizing and presenting experimental results.

Table 1: Cytotoxicity of this compound on HCT-116 Cells

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± 5.0
1
5
10
25
50
100

Table 2: Anti-inflammatory Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM) (Mean ± SD)% Inhibition of NO Production
Control (Untreated)-
LPS (1 µg/mL)-0
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + Positive Control (e.g., L-NMMA)

Table 3: Anti-inflammatory Effect of this compound on IL-8 Production in TNF-α-stimulated HT-29 Cells

TreatmentConcentration (µM)IL-8 Concentration (pg/mL) (Mean ± SD)% Inhibition of IL-8 Production
Control (Untreated)-
TNF-α (10 ng/mL)-0
TNF-α + this compound1
TNF-α + this compound5
TNF-α + this compound10
TNF-α + this compound25
TNF-α + Positive Control (e.g., Dexamethasone)

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol describes how to determine the cytotoxic effect of this compound on the human colon cancer cell line HCT-116 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][4]

Materials:

  • HCT-116 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Nitric Oxide (NO) Production Assay

This protocol measures the anti-inflammatory activity of this compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[1][5]

Materials:

  • RAW 264.7 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

    • Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100

Interleukin-8 (IL-8) Secretion Assay

This protocol is for quantifying the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine IL-8 from TNF-α-stimulated HT-29 human colon adenocarcinoma cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • HT-29 cells

  • McCoy's 5A Medium

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Human TNF-α

  • Human IL-8 ELISA kit

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 2 x 10⁵ cells per well.

  • Incubation: Incubate for 48 hours to form a confluent monolayer.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions.[6][7][8] This typically involves:

    • Coating a 96-well plate with a capture antibody for human IL-8.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the concentration of IL-8 in the samples from the standard curve.

Putative Signaling Pathways and Experimental Workflows

The anti-inflammatory and cytotoxic effects of many natural products are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. While the direct effect of this compound on these pathways is yet to be fully elucidated, the following diagrams illustrate the hypothesized mechanisms and the workflows of the described assays.

G cluster_0 Cytotoxicity Assay Workflow A Seed HCT-116 cells B Incubate 24h A->B C Treat with this compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H

Workflow for the MTT-based cytotoxicity assay.

G cluster_1 Anti-inflammatory Assay Workflow (NO Production) A Seed RAW 264.7 cells B Incubate 24h A->B C Treat with this compound B->C D Stimulate with LPS C->D E Incubate 24h D->E F Collect Supernatant E->F G Griess Assay F->G H Measure Absorbance at 540 nm G->H

Workflow for the nitric oxide production assay.

G cluster_2 Hypothesized Anti-inflammatory Signaling Pathway cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB IKK->NFkB activation IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS gene NO Nitric Oxide iNOS->NO VitexolideD This compound VitexolideD->IKK

Hypothesized inhibition of the NF-κB pathway by this compound.

G cluster_4 Hypothesized Cytotoxic Signaling Pathway VitexolideD This compound MAPK_cascade MAPK Cascade (e.g., JNK, p38) VitexolideD->MAPK_cascade Bax Bax MAPK_cascade->Bax Bcl2 Bcl-2 MAPK_cascade->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized induction of apoptosis via the MAPK pathway by this compound.

References

Application Notes and Protocols for the Preclinical Formulation of Vitexolide D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexolide D, a labdane diterpenoid isolated from the herbs of Vitex vestita, has demonstrated cytotoxic activities against various cancer cell lines, including HCT-116 and MRC5.[1] As a promising candidate for anticancer drug development, robust and reproducible preclinical formulations are essential for accurate in vivo assessment of its efficacy and toxicity. A major challenge in the preclinical development of this compound is its poor aqueous solubility, a common characteristic of the diterpenoid class of compounds. This document provides detailed application notes and protocols for three distinct formulation strategies to enhance the solubility and bioavailability of this compound for preclinical studies: nanosuspension, lipid-based formulation, and solid dispersion.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is fundamental to developing a suitable formulation. The following table summarizes the known and predicted properties of this compound. The aqueous solubility and partition coefficient have been estimated using in silico prediction tools due to the lack of available experimental data.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₃[]
Molecular Weight 318.45 g/mol []
Appearance Powder[3]
Solubility in Organic Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Predicted Aqueous Solubility (LogS) -4.39 (log mol/L)In silico prediction (average of SwissADME ESOL and AqSolPred)
Predicted Partition Coefficient (LogP) 3.55In silico prediction (SwissADME iLOGP)

Proposed Mechanism of Action: Inhibition of NF-κB and Induction of Apoptosis

While the precise molecular targets of this compound are yet to be fully elucidated, its classification as a labdane diterpenoid suggests a likely mechanism of action involving the modulation of key signaling pathways implicated in cancer cell survival and proliferation. Diterpenoids are widely reported to exert their anticancer effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the induction of apoptosis.[4][5][6]

3.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell survival and proliferation. Labdane diterpenoids have been shown to suppress NF-κB activation by preventing the degradation of its inhibitory protein, IκBα.[7][8] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_R TNF-α Receptor IKK IKK Complex TNFa_R->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa_P p-IκBα IkBa->IkBa_P NFkB_active Active NF-κB Ub Ubiquitination & Degradation IkBa_P->Ub IkBa_P->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Vitexolide_D This compound Vitexolide_D->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Tx Pro-survival Gene Transcription DNA->Gene_Tx

Hypothetical inhibition of the NF-κB pathway by this compound.

3.2. Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including various diterpenoids, function by inducing apoptosis.[5][6] This can occur through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Labdane diterpenoids have been shown to activate both pathways, leading to the activation of caspases, a family of proteases that execute apoptosis.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., FAS, TNFR1) Procaspase8 Pro-caspase 8 Death_Receptor->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Procaspase3 Bcl2 Bcl-2 Bcl2->Mitochondrion Bax Bax Bax->Mitochondrion Execution_Pathway Execution Pathway Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Vitexolide_D This compound Vitexolide_D->Death_Receptor Activates Vitexolide_D->Bcl2 Inhibits Vitexolide_D->Bax Promotes

Hypothetical induction of apoptosis by this compound.

Formulation Strategies and Protocols

Given the predicted poor aqueous solubility of this compound, the following formulation strategies are recommended for preclinical evaluation. The choice of the final formulation will depend on the specific requirements of the study (e.g., route of administration, required dose, and animal species).

4.1. Strategy 1: Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[8] Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, leading to an enhanced dissolution rate and improved bioavailability.

Experimental Protocol: Preparation of this compound Nanosuspension by Wet Milling

G Start Start Weigh Weigh this compound, stabilizers, and milling media Start->Weigh Disperse Disperse in aqueous vehicle Weigh->Disperse Mill Wet Milling (e.g., bead mill) Disperse->Mill Separate Separate nanosuspension from milling media Mill->Separate Characterize Characterize: Particle size, PDI, Zeta potential Separate->Characterize End End Characterize->End

Workflow for nanosuspension preparation.

Materials:

  • This compound

  • Stabilizer 1 (e.g., Hydroxypropyl methylcellulose - HPMC)

  • Stabilizer 2 (e.g., Polysorbate 80 - Tween 80)

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)

  • Purified water

Equipment:

  • High-energy bead mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

Protocol:

  • Prepare a stabilizer solution by dissolving HPMC and Tween 80 in purified water.

  • Add this compound powder to the stabilizer solution to form a pre-suspension.

  • Add the milling media to the pre-suspension in the milling chamber.

  • Mill the suspension at a high speed for a predetermined time (e.g., 1-4 hours), ensuring temperature control to prevent drug degradation.

  • After milling, separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterize the nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential. The target is a mean particle size of <200 nm with a PDI <0.3.

Example Nanosuspension Formulations:

ComponentFormulation 1 (w/v %)Formulation 2 (w/v %)Formulation 3 (w/v %)
This compound 1.02.05.0
HPMC E5 0.51.01.0
Tween 80 0.20.50.5
Purified Water q.s. to 100q.s. to 100q.s. to 100

4.2. Strategy 2: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Lipid-based formulations, such as SEDDS, are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11] this compound is solubilized in the lipidic phase, and the emulsion formation in the gut facilitates its absorption.

Experimental Protocol: Preparation of this compound SEDDS

G Start Start Weigh Weigh oil, surfactant, and co-solvent Start->Weigh Mix Mix components until a clear solution is formed Weigh->Mix Add_Drug Add this compound and mix until completely dissolved Mix->Add_Drug Characterize Characterize: Emulsification time, droplet size Add_Drug->Characterize End End Characterize->End

Workflow for SEDDS preparation.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Particle size analyzer

Protocol:

  • Accurately weigh the required amounts of oil, surfactant, and co-solvent into a glass vial.

  • Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is obtained.

  • Add the accurately weighed amount of this compound to the mixture.

  • Continue mixing until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary to facilitate dissolution.

  • To evaluate the self-emulsification properties, add a small aliquot of the formulation to a known volume of purified water and observe the formation of an emulsion.

  • Characterize the resulting emulsion for emulsification time and droplet size. The target is a rapid emulsification (< 2 minutes) with a droplet size of <200 nm.

Example SEDDS Formulations:

ComponentFormulation 1 (w/w %)Formulation 2 (w/w %)Formulation 3 (w/w %)
This compound 51010
Capryol 90 4030-
Labrafil M 1944 CS --35
Kolliphor RH 40 354040
Transcutol HP 202015

4.3. Strategy 3: Solid Dispersion

A solid dispersion is a system in which the drug is dispersed in an inert carrier or matrix at a solid state.[][12] Amorphous solid dispersions can significantly improve the dissolution rate and apparent solubility of poorly water-soluble drugs by preventing the drug from crystallizing and maintaining it in a high-energy amorphous state.

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

G Start Start Dissolve Dissolve this compound and polymer in a common solvent Start->Dissolve Evaporate Evaporate the solvent (e.g., rotary evaporator) Dissolve->Evaporate Dry Dry the solid mass under vacuum Evaporate->Dry Mill_Sieve Mill and sieve the dried solid dispersion Dry->Mill_Sieve Characterize Characterize: Amorphicity (XRD, DSC), Dissolution Mill_Sieve->Characterize End End Characterize->End

Workflow for solid dispersion preparation.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30, Hydroxypropyl methylcellulose acetate succinate - HPMCAS)

  • Organic solvent (e.g., Methanol, Acetone, Dichloromethane)

Equipment:

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle or mill

  • Sieves

  • X-ray diffractometer (XRD)

  • Differential scanning calorimeter (DSC)

  • Dissolution testing apparatus

Protocol:

  • Dissolve both this compound and the polymer carrier in a suitable common organic solvent in the desired ratio.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle or a mill and pass it through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion for its amorphous nature using XRD and DSC.

  • Perform in vitro dissolution studies to assess the enhancement in dissolution rate compared to the pure drug.

Example Solid Dispersion Formulations:

Component Ratio (Drug:Polymer)PolymerSolvent
1:2PVP K30Methanol
1:5PVP K30Methanol
1:2HPMCAS-HFAcetone
1:5HPMCAS-HFAcetone

Conclusion

The successful preclinical development of this compound hinges on overcoming its poor aqueous solubility. The formulation strategies outlined in these application notes—nanosuspension, lipid-based formulation (SEDDS), and solid dispersion—offer viable approaches to enhance its solubility and bioavailability. The selection of the most appropriate formulation will depend on a careful evaluation of the physicochemical properties of this compound and the specific requirements of the planned preclinical studies. It is recommended to screen several formulations from each category to identify the optimal delivery system for advancing this compound through preclinical development.

References

Troubleshooting & Optimization

Vitexolide D stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vitexolide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, DMSO is the most commonly used solvent.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] It is recommended to prepare solutions on the same day of use.[1]

Q3: My this compound solution in DMSO has been stored for a week at 4°C. Can I still use it?

A3: While it is highly recommended to use freshly prepared solutions, a study on a large set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[2][3] However, the stability of this compound specifically under these conditions is not known. It is advisable to run a quality control check, such as HPLC, to assess the purity of the solution before use. For critical experiments, always use a freshly prepared solution.

Q4: I am observing unexpected results in my cell-based assay after treating with this compound dissolved in DMSO. What could be the issue?

A4: There are several possibilities:

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and that you have a vehicle control (medium with the same concentration of DMSO without this compound) in your experiment.

  • Compound Degradation: If the stock solution was not stored properly or is old, this compound may have degraded. Prepare a fresh stock solution.

  • Solubility Issues: this compound may have precipitated out of solution, especially if the stock solution was added to an aqueous buffer or medium too quickly. Ensure proper mixing and visually inspect for any precipitation.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause 1: Compound Instability in Solution.

    • Troubleshooting Step 1: Prepare fresh stock solutions of this compound in DMSO immediately before each experiment.

    • Troubleshooting Step 2: If storing stock solutions is unavoidable, aliquot into single-use vials to minimize freeze-thaw cycles.

    • Troubleshooting Step 3: Perform a stability study to determine the degradation rate of this compound in your specific experimental conditions (solvent, temperature, light exposure). A general protocol for a stability study is provided below.

  • Possible Cause 2: Inaccurate Concentration of Stock Solution.

    • Troubleshooting Step 1: Ensure the balance used for weighing this compound is properly calibrated.

    • Troubleshooting Step 2: Validate the concentration of your stock solution using a quantitative analytical method like HPLC with a calibration curve.

Quantitative Data Summary

Currently, there is no publicly available quantitative data on the stability of this compound in DMSO or other solvents. The following table provides qualitative solubility information.

SolventSolubility
DMSOSoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a DMSO solution under specific storage conditions.

1. Objective: To quantify the degradation of this compound in DMSO over time at various temperatures.

2. Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC system with UV detector

  • C18 HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of DMSO to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution. This is your Time 0 sample.

  • Sample Storage:

    • Aliquot the stock solution into several autosampler vials.

    • Store the vials under different conditions to be tested (e.g., Room Temperature, 4°C, -20°C). Protect from light if the compound is light-sensitive.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products.[1][2][4]

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its reported cytotoxic and antibacterial activities suggest potential mechanisms of action. As a member of the D-group of vitamins, it may share some mechanisms with Vitamin D.

Potential Cytotoxic Mechanism: Induction of Apoptosis

Vitamin D and its analogs have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][6][7]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Activates Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax/Bak Bax/Bak This compound->Bax/Bak Activates Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bcl-2->Bax/Bak Inhibits Bax/Bak->Mitochondrion Forms pores in Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Fig. 1: Potential apoptotic pathways induced by this compound.
Potential Antibacterial Mechanism of Action

Many antibiotics function by inhibiting essential bacterial processes.[8][9] Given its classification, this compound might interfere with bacterial protein synthesis, similar to macrolide antibiotics.[10]

antibacterial_mechanism This compound This compound Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) This compound->Bacterial Ribosome (50S subunit) Binds to Protein Synthesis Protein Synthesis Bacterial Ribosome (50S subunit)->Protein Synthesis Inhibits Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Prevents stability_workflow A Prepare Stock Solution in DMSO (Time 0) B Aliquot and Store under Different Conditions (e.g., RT, 4°C, -20°C) A->B C Analyze Samples at Defined Time Points (e.g., 0, 24h, 1 week) B->C D Perform HPLC Analysis C->D E Quantify Peak Area of Intact Compound D->E F Calculate % Remaining vs. Time 0 E->F G Plot Degradation Curve F->G

References

Technical Support Center: Purification of Vitexolide D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Vitexolide D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a labdane-type diterpenoid. Its primary natural source is the leaves of Vitex vestita, a plant species found in Malaysia.

Q2: What are the known biological activities of this compound?

This compound has demonstrated moderate antibacterial activity against a range of Gram-positive bacteria.[1] It also exhibits cytotoxic activities against the HCT-116 human colon carcinoma cell line and the MRC-5 human fetal lung fibroblast cell line.[1]

Q3: What are the common solvents for dissolving this compound?

This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

Troubleshooting Guide

Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles. Dichloromethane has been successfully used for the initial extraction.
Degradation during Extraction/Purification Labdane diterpenoids can be sensitive to heat. Avoid high temperatures during solvent evaporation. One study on labdane diterpenes from Leonurus japonicus showed degradation at temperatures as low as 40°C in chloroform.[2] Use rotary evaporation at low temperatures or lyophilization.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition and gradient for column chromatography to ensure proper separation from other compounds.
Loss during Fraction Collection Use a fraction collector to ensure no part of the target peak is lost. Monitor the elution profile closely using thin-layer chromatography (TLC) or a UV detector.
Poor Purity of this compound
Potential Cause Recommended Solution
Co-elution of Structurally Similar Impurities The primary challenge in purifying this compound is its co-occurrence with other structurally similar labdane diterpenoids in Vitex vestita. These include vitexolide A, 12-epivitexolide A, vitexolides B and C, vitexolide E, and vitexolins A and B.[1]
Employ high-resolution chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) for final purification steps.
Experiment with different stationary phases (e.g., silica gel, reversed-phase C18) and solvent systems to improve separation.
Presence of Pigments and Other interfering Substances Perform a preliminary purification step, such as solid-phase extraction (SPE), to remove highly polar or non-polar impurities before column chromatography.
Degradation Products As mentioned, labdane diterpenoids can degrade. Analyze impure fractions by mass spectrometry to identify potential degradation products and adjust purification conditions accordingly to minimize their formation (e.g., lower temperature, use of antioxidants).

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol is a generalized procedure based on the successful isolation of labdane diterpenoids from plant material.

1. Extraction:

  • Air-dry and finely grind the leaves of Vitex vestita.

  • Macerate the ground plant material with dichloromethane at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

  • Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.

2. Preliminary Fractionation (Silica Gel Column Chromatography):

  • Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., hexane or a hexane-ethyl acetate mixture).

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the dried, adsorbed sample to the top of the column.

  • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to pool fractions containing compounds with similar retention factors.

3. Further Purification (Preparative HPLC):

  • Subject the fractions containing this compound to preparative HPLC on a reversed-phase C18 column.

  • Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve fine separation of the co-eluting labdane diterpenoids.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain purified this compound.

Quantitative Data

Due to the limited publicly available data specifically for this compound purification, this table provides a general overview of expected outcomes based on the purification of similar natural products. Actual yields and purity will vary depending on the starting material and the specific conditions used.

Purification Stage Typical Yield Range (%) Typical Purity Range (%)
Crude Dichloromethane Extract 5 - 15 (of dry plant material)< 10
Silica Gel Chromatography Fraction 0.1 - 1 (of crude extract)40 - 70
Preparative HPLC 10 - 50 (of silica gel fraction)> 95

Signaling Pathways and Experimental Workflows

Hypothesized Cytotoxic Signaling Pathway of this compound

Based on the known cytotoxic activity of this compound against HCT-116 cells and the mechanisms of other cytotoxic labdane diterpenoids, a potential signaling pathway leading to apoptosis is proposed. Many labdane diterpenoids have been shown to induce apoptosis through the activation of caspases and modulation of key signaling pathways like MAPK and PI3K/Akt.

Vitexolide_D This compound Cell_Membrane Cell Membrane Vitexolide_D->Cell_Membrane Interacts with or crosses MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Cell_Membrane->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway Cell_Membrane->PI3K_Akt_Pathway Inhibits Caspase_8 Caspase-8 Activation Cell_Membrane->Caspase_8 Activates (extrinsic pathway) Mitochondria Mitochondria MAPK_Pathway->Mitochondria PI3K_Akt_Pathway->Mitochondria Suppresses pro-apoptotic signals Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Workflow for this compound Purification

The following diagram illustrates the general workflow for the purification of this compound from its natural source.

Start Start: Dried Vitex vestita leaves Extraction Dichloromethane Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Semi_Pure Semi-pure Fractions Fraction_Collection->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Vitexolide_D Pure this compound Prep_HPLC->Pure_Vitexolide_D

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing Novel Compound Concentrations for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of novel compounds, such as Withanolide D, in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a novel compound in a cytotoxicity assay?

A1: For a novel compound with unknown potency, it is advisable to start with a broad concentration range to establish a dose-response relationship. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 10 nM to 100 µM).[1] This wide range helps in identifying the concentrations that produce cytotoxic effects, biological activity, or no effect.

Q2: How do I determine if my test compound is cytotoxic?

A2: Cytotoxicity is typically assessed using cell viability assays. Common methods include:

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.[1]

  • Trypan Blue Exclusion Assay: This method uses a dye that is excluded by live cells with intact membranes but taken up by dead cells, allowing for the differentiation and counting of viable and non-viable cells.

It is crucial to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control) in your experimental design.[1]

Q3: My cells are showing morphological changes and detaching even at low concentrations of the test compound. What should I do?

A3: This could be due to several factors:

  • High Compound Potency: The compound may be highly cytotoxic to your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) might be toxic to the cells, especially at higher concentrations.[2] Ensure the final solvent concentration is non-toxic (typically below 0.1-0.5%).[2]

  • Compound Instability: The compound might be degrading in the culture medium, potentially into toxic byproducts.

Troubleshooting Steps:

  • Perform a vehicle control experiment using the solvent alone to rule out solvent toxicity.

  • Lower the concentration range of your test compound in the subsequent experiment.

  • Assess the stability of your compound in the culture medium over the duration of the experiment.

Q4: I am not observing any cytotoxic effect even at high concentrations of my compound. What could be the reason?

A4: Several factors could contribute to a lack of observed cytotoxicity:

  • Compound Insolubility: The compound may not be soluble in the culture medium at the tested concentrations.

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.

  • Insufficient Incubation Time: The duration of exposure may be too short for the compound to induce a cytotoxic response.[3]

Troubleshooting Steps:

  • Verify the solubility of the compound in your culture medium.

  • Consider using a different, potentially more sensitive, cell line.

  • Perform a time-course experiment to determine the optimal incubation period (e.g., 24, 48, 72 hours).[3]

Q5: How do I choose the right cytotoxicity assay for my experiment?

A5: The choice of assay depends on several factors, including the mechanism of action of your compound, your experimental throughput needs, and the available equipment.[4][5]

  • Metabolic Assays (MTT, MTS): Good for high-throughput screening and assessing general cell health.

  • Membrane Integrity Assays (LDH): Specifically measure cell lysis and necrosis.

  • Apoptosis Assays (Caspase activity, Annexin V staining): Suitable for determining if the compound induces programmed cell death.

It is often recommended to use more than one type of assay to confirm results and gain a more comprehensive understanding of the compound's cytotoxic effects.[3]

Troubleshooting Guide

Observed Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate.[3]Ensure a homogeneous single-cell suspension before seeding. Use calibrated pipettes and maintain consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[3]
High background absorbance in MTT/XTT assays Contamination (bacterial or fungal), Reagent degradation, Incomplete removal of phenol red-containing medium, Compound precipitation.[6]Regularly check for and address any cell culture contamination. Use fresh, high-quality reagents. Carefully and completely remove the medium before adding the solubilization buffer. Visually inspect wells for any precipitate.[6]
Vehicle control (e.g., DMSO) shows significant cytotoxicity The concentration of the vehicle is too high, The cell line is particularly sensitive to the vehicle.[3]Reduce the final concentration of the vehicle (ideally to ≤0.1%).[2] Consider testing alternative, less toxic solvents if possible.
Inconsistent results between different cytotoxicity assays The assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).[3]This is not necessarily an error. Different assays provide complementary information. For example, a compound might inhibit metabolic activity without causing immediate cell lysis. Use multiple assays to build a comprehensive picture of the compound's effects.

Data Presentation

Table 1: Example IC50 Values for Withanolide D and Vitexin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] The IC50 values for Withanolide D and Vitexin, two naturally occurring compounds with demonstrated cytotoxic properties, are presented below as examples.

CompoundCell LineCancer TypeIC50 (µM)Citation
Withanolide D MM-CSCsMultiple Myeloma0.28 ± 0.06[7]
K562Myeloid LeukemiaNot explicitly stated, but showed dose-dependent effects[7]
MOLT-4Lymphoid LeukemiaNot explicitly stated, but showed dose-dependent effects[7]
Vitexin HCT-116DRColorectal CancerDose-dependent decrease in viability[8]
HCT-116Colorectal Cancer203.27 ± 9.85[9]
PC12PheochromocytomaNon-toxic up to 20 µM[10]
MCF-7Breast CancerShowed significant cytotoxic activity[11]

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include vehicle and untreated controls.[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][13]

Detailed Methodology for LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.[8]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (typically up to 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Compound Stock Solution D Prepare Serial Dilutions of Test Compound B->D E Treat Cells with Compound (include controls) C->E D->E F Incubate for Desired Time (e.g., 24, 48, 72h) E->F G Perform Cytotoxicity Assay (e.g., MTT or LDH) F->G H Measure Absorbance/ Fluorescence G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve and Determine IC50 I->J

Caption: A typical experimental workflow for optimizing compound concentration in cytotoxicity assays.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-caspase-3 Casp8->ProCasp3 activates Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 family (Bax, Bak, Bcl-2) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito regulates CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 recruits Apoptosome Apoptosome ProCasp9->Apoptosome forms Casp9 Caspase-9 Apoptosome->Casp9 activates Casp9->ProCasp3 activates Casp3 Caspase-3 ProCasp3->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes TestCompound Test Compound TestCompound->Casp8 activates TestCompound->Stress induces TestCompound->Bcl2 modulates

Caption: Simplified overview of apoptosis signaling pathways potentially modulated by a test compound.

References

Troubleshooting Inconsistent Results in Vitexolide D Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with Vitexolide D. The following question-and-answer format directly addresses specific issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a labdane-type diterpenoid isolated from the herbs of Vitex vestita.[1][] Published research has indicated that it exhibits moderate antibacterial activity against a range of Gram-positive bacteria.[1][] Additionally, it has demonstrated cytotoxic activities against the HCT-116 cancer cell line and the human fetal lung fibroblast MRC5 cell line, with IC50 values typically falling between 1 and 10 μM.[1]

Q2: What are the common solvents for this compound and how should it be stored?

This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For long-term storage, it is recommended to store the compound at 2-8°C, where it can be stable for up to 24 months if the vial is kept tightly sealed.[1] If you need to prepare stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour.[1]

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, XTT)

Q: My cell viability assays with this compound are showing inconsistent IC50 values across experiments. What could be the cause?

A: Inconsistent results in cell viability assays are a common challenge. Several factors related to the compound itself or the experimental setup can contribute to this variability.

Possible Causes and Troubleshooting Steps:

  • Compound Precipitation: this compound, like many diterpenoids, may have limited solubility in aqueous cell culture media. Precipitation can lead to inconsistent concentrations of the active compound in your wells.

    • Recommendation: Visually inspect your treatment wells under a microscope for any signs of precipitation. Prepare your this compound dilutions in a manner that minimizes the final concentration of the organic solvent (e.g., DMSO) to a non-toxic level (typically <0.5%). Consider performing a solubility test in your specific cell culture medium.

  • Interaction with Assay Reagents: Diterpenoid compounds can sometimes directly interact with assay reagents, leading to false-positive or false-negative results.[3] For example, the compound might chemically reduce the MTT reagent in the absence of viable cells.[3]

    • Recommendation: Run a cell-free control experiment. Add this compound at the same concentrations used in your cellular experiment to the assay medium without cells.[3] If you observe a significant absorbance reading, it indicates direct interference with the assay.[3]

  • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final assay readout and, consequently, the calculated IC50 value.

    • Recommendation: Ensure a consistent and optimized cell seeding density for your specific cell line and plate format. Always perform a cell count before seeding and ensure even cell distribution across the plate.

  • Incubation Time: The duration of compound exposure can influence the cytotoxic effect. Inconsistent incubation times will lead to variable results.

    • Recommendation: Standardize the incubation time with this compound across all experiments.

Summary of Troubleshooting Steps for Inconsistent Cytotoxicity Results:

Potential Issue Troubleshooting Action Expected Outcome
Compound PrecipitationVisually inspect wells; optimize solvent concentration.Clear solution in wells, ensuring consistent compound exposure.
Assay InterferenceRun cell-free controls with this compound and assay reagents.No significant signal in cell-free wells, confirming no direct assay interference.
Inconsistent Cell NumberStandardize cell seeding density and procedure.Consistent cell growth in control wells, reducing variability.
Variable IncubationStrictly adhere to a standardized incubation period.Reproducible dose-response curves and IC50 values.
Issue 2: Unexpected or Off-Target Effects Observed

Q: I am observing cellular effects that are not consistent with the expected mechanism of action for a cytotoxic compound. What could be happening?

A: Unexpected cellular effects can arise from a variety of factors, including compound purity, stability, or interactions with cellular pathways beyond the primary target.

Possible Causes and Troubleshooting Steps:

  • Compound Purity and Stability: Impurities in the this compound sample or degradation of the compound over time can lead to off-target effects.

    • Recommendation: Whenever possible, use high-purity this compound from a reputable supplier. Protect the compound from light and repeated freeze-thaw cycles. If degradation is suspected, consider obtaining a fresh batch.

  • Activation of Stress Response Pathways: At certain concentrations, cytotoxic compounds can induce cellular stress responses that may manifest as unexpected phenotypes.

    • Recommendation: Perform a dose-response and time-course experiment to characterize the cellular effects at different concentrations and time points. This can help differentiate between primary cytotoxic effects and secondary stress responses.

  • Modulation of Inflammatory Signaling: Some cytotoxic compounds also possess anti-inflammatory properties that can influence cellular behavior.

    • Recommendation: Investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB, to determine if it has immunomodulatory activity in your experimental system.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Hypothesized Signaling Pathway for this compound's Cytotoxic and Anti-inflammatory Effects

The following diagram illustrates a potential mechanism of action for this compound, integrating its observed cytotoxic effects with potential anti-inflammatory properties often seen with diterpenoid compounds. This is a hypothetical model based on common pathways modulated by such compounds and requires experimental validation.

VitexolideD_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor VitexolideD This compound IKK IKK Complex VitexolideD->IKK Inhibition ROS ROS VitexolideD->ROS Induction IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB_p65_p50 NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNFα, IL-6) NFkB_p65_p50->Pro_inflammatory_Genes Transcription (Blocked) NFkB_p65_p50_nucleus NF-κB Translocation (Blocked) IkB->NFkB_p65_p50 Sequesters Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution ROS->Caspase9 Activation

Caption: Hypothesized signaling pathways of this compound.

Experimental Workflow for Troubleshooting Inconsistent Results

This diagram outlines a logical workflow for addressing variability in experimental outcomes.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify Compound Integrity (Purity, Solubility, Storage) Start->Check_Compound Review_Protocol Review Experimental Protocol (Seeding, Dosing, Timing) Start->Review_Protocol Cell_Free_Control Perform Cell-Free Assay Control Check_Compound->Cell_Free_Control Review_Protocol->Cell_Free_Control Interference Assay Interference Detected? Cell_Free_Control->Interference Optimize_Assay Optimize Assay or Choose Alternative Method Interference->Optimize_Assay Yes Re_Run Re-run Experiment with Optimized Parameters Interference->Re_Run No Optimize_Assay->Re_Run Consistent Results Consistent? Re_Run->Consistent Success Problem Solved Consistent->Success Yes Further_Investigation Further Investigation Needed (e.g., Off-target effects) Consistent->Further_Investigation No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Vitexolide D Assay Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of assay interference and chemical reactivity. As of this writing, there is limited specific information in the public domain detailing the direct interference of Vitexolide D with particular assay reagents. This resource is intended to provide a proactive framework for researchers to identify and troubleshoot potential issues based on the compound's structure and general assay principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a labdane-type diterpenoid isolated from Vitex vestita.[][2] Its structure contains several functional groups, including a butenolide ring and hydroxyl groups, which could potentially interact with assay components. Like many natural products, it has been shown to have biological activities, including moderate antibacterial and cytotoxic effects.[][2][3] Such bioactive molecules can sometimes lead to false positives or negatives in assays through various mechanisms unrelated to the intended biological target.

Q2: What are the common mechanisms of assay interference?

Assay interference can arise from several properties of a test compound:[4][5]

  • Chemical Reactivity: The compound may chemically modify assay reagents, such as enzymes or detection antibodies. Thiol-reactive compounds are a common source of interference.[6]

  • Optical Interference: The compound may absorb light or be fluorescent at the same wavelengths used for assay readout, leading to artificially high or low signals.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.

  • Redox Activity: The compound may participate in oxidation-reduction reactions that interfere with assay chemistry, particularly in assays that rely on redox-sensitive reporters.[7]

  • Inhibition of Reporter Enzymes: In assays using reporter enzymes like luciferase, the compound may directly inhibit the reporter rather than the intended target.[4][5]

Q3: My results with this compound are not consistent. What should be my first step?

Inconsistent results are a common challenge in experimental biology. Before suspecting compound-specific interference, it's crucial to rule out more common sources of error. Ensure that your reagents are correctly prepared, your instruments are calibrated, and your experimental technique is consistent. If the problem persists after these checks, you can then proceed to investigate potential interference from this compound using a systematic troubleshooting approach.

Q4: How can I differentiate between true biological activity and assay interference?

The key is to use a series of counter-screens and control experiments.[4][5][8][9] A counter-screen is an assay designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[5][9] For example, you can run your assay in the absence of the biological target to see if this compound still produces a signal. Additionally, testing the compound in an orthogonal assay—one that measures the same biological endpoint but uses a different detection technology—can help confirm true activity.

Troubleshooting Guide for this compound Experiments

This guide provides a systematic approach to identifying and mitigating potential assay interference caused by this compound.

Step 1: Initial Assessment and Observation
  • Is the observed effect dose-dependent? Assay interference can sometimes exhibit a non-classical dose-response curve.

  • Does the compound interfere with the assay readout in the absence of the biological target? Perform a control experiment with all assay components except for your target protein or cells.

Step 2: Characterizing Potential Optical Interference

If you suspect this compound might be interfering with your assay's optical detection method (e.g., absorbance, fluorescence, luminescence), perform the following:

  • Procedure:

    • Prepare a dilution series of this compound in your assay buffer.

    • Read the absorbance and fluorescence spectra of the solutions across the range of wavelengths used in your assay.

    • Compare these readings to a buffer-only control.

  • Interpretation: A significant signal from this compound at your assay's excitation or emission wavelengths suggests optical interference.

Step 3: Investigating Chemical Reactivity (Thiol Interference)

The butenolide moiety in this compound could potentially react with nucleophilic residues like cysteine (thiol groups) on proteins. This can be a source of non-specific activity.

  • Procedure:

    • Run your primary assay with and without a thiol-scavenging agent like Dithiothreitol (DTT) at a concentration of 1-5 mM.

    • Compare the dose-response curve of this compound in the presence and absence of DTT.

  • Interpretation: A significant rightward shift in the IC50 value (reduced potency) in the presence of DTT suggests that this compound may be acting as a thiol-reactive compound.

Data Presentation

Table 1: Hypothetical Results of a Target-Agnostic Interference Assay

This table illustrates how to determine if this compound interferes with the assay components in the absence of the intended biological target.

This compound Concentration (µM)Signal (Target Present)Signal (Target Absent)% Interference
0.19522.1%
17057.1%
10302583.3%
1001028280.0%

% Interference = (Signal (Target Absent) / Signal (Target Present)) * 100

Table 2: Hypothetical IC50 Shift in the Presence of DTT

This table demonstrates how the addition of a thiol-scavenging agent can be used to identify potential thiol reactivity.

ConditionIC50 of this compound (µM)Fold Shift
Standard Assay Buffer8.5-
Assay Buffer + 1mM DTT42.55.0

Experimental Protocols

Protocol 1: Target-Agnostic Interference Assay
  • Objective: To determine if this compound interacts with assay reagents to produce a signal in the absence of the biological target.

  • Materials:

    • This compound stock solution

    • All assay components (buffer, substrates, detection reagents)

    • Microplate reader

  • Procedure:

    • Prepare two sets of microplates.

    • In the "Target Present" plate, perform your standard assay protocol with a serial dilution of this compound.

    • In the "Target Absent" plate, repeat the exact same procedure but replace the biological target (e.g., enzyme, cells) with an equal volume of assay buffer.

    • Incubate both plates according to your standard protocol.

    • Measure the signal on a microplate reader.

    • Calculate the percent interference as shown in Table 1.

Protocol 2: DTT Interference Assay for Thiol Reactivity
  • Objective: To assess if this compound's activity is dependent on reacting with thiol groups.

  • Materials:

    • This compound stock solution

    • Dithiothreitol (DTT)

    • All components for your primary assay

  • Procedure:

    • Prepare two sets of assay conditions: one with your standard assay buffer and another with the same buffer supplemented with 1 mM DTT.

    • In each condition, perform a full dose-response experiment with this compound.

    • Incubate the plates and measure the signal as per your standard protocol.

    • Calculate the IC50 value for this compound under both conditions.

    • Determine the fold shift in IC50 by dividing the IC50 with DTT by the IC50 without DTT.

Mandatory Visualization

Troubleshooting_Workflow start Inconsistent Results or Suspected False Positive check_basics Verify Reagents, Protocols, and Instruments start->check_basics target_agnostic Run Target-Agnostic Control (Assay without target) check_basics->target_agnostic signal_present Signal Present? target_agnostic->signal_present optical_screen Perform Optical Interference Screen (Absorbance/Fluorescence Scan) signal_present->optical_screen Yes no_signal No Signal in Control signal_present->no_signal No reactivity_screen Perform Chemical Reactivity Screen (e.g., DTT Assay) optical_screen->reactivity_screen interference_confirmed Interference Confirmed: Modify Assay or Flag Compound reactivity_screen->interference_confirmed true_activity Proceed with Further Validation (Orthogonal Assays, etc.) no_signal->true_activity

Caption: A workflow for troubleshooting potential assay interference.

Signaling_Pathway cluster_interference Potential Points of Interference by this compound Reporter Reporter Enzyme (e.g., Luciferase) Thiol Thiol Group on Target Protein TargetProtein Target Protein Thiol->TargetProtein Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase2->TargetProtein TargetProtein->Reporter BiologicalResponse Biological Response TargetProtein->BiologicalResponse Vitexolide_D This compound Vitexolide_D->Reporter Direct Inhibition (False Positive) Vitexolide_D->Thiol Thiol Reactivity (Non-specific)

Caption: A hypothetical signaling pathway illustrating potential interference points.

References

Technical Support Center: Scale-Up Synthesis of Vitexolide D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Vitexolide D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale production of this complex labdane diterpenoid.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in yield for the key cyclization step when moving from a 1 g to a 50 g scale. What are the potential causes and how can we address this?

A1: A decrease in yield during scale-up of a cyclization reaction is a common issue. Several factors could be contributing to this:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to poor heat distribution. Localized overheating or insufficient heating can promote side reactions or incomplete conversion.

    • Troubleshooting:

      • Utilize a jacketed reactor with a reliable temperature control unit.

      • Employ overhead mechanical stirring to ensure homogenous mixing and heat distribution.

      • Consider a slower rate of reagent addition to control the reaction exotherm.

  • Mixing Inhomogeneity: Inadequate mixing can result in localized high concentrations of reagents, leading to undesired side products.

    • Troubleshooting:

      • Switch from magnetic stirring to overhead mechanical stirring.

      • Experiment with different impeller designs (e.g., anchor, turbine) to optimize mixing for your specific reaction viscosity and geometry.

  • Sensitivity to Air and Moisture: Many organometallic reagents and intermediates in complex syntheses are sensitive to air and moisture. The longer reaction and workup times associated with larger scales increase the risk of degradation.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

      • Use freshly distilled, anhydrous solvents.

Q2: The purification of the crude this compound precursor by flash chromatography is proving difficult to scale. The separation is poor and we are using excessive amounts of solvent.

A2: Scaling up chromatographic purification requires careful optimization to maintain resolution while managing solvent consumption and throughput.[1][2]

  • Maintaining Ratios: The key to scaling up flash chromatography is to maintain the ratio of the crude sample mass to the stationary phase mass.[1] For instance, if you successfully purified 100 mg of crude material on a 10 g silica gel column, a 10-fold scale-up to 1 g of crude material would necessitate a 100 g column.[1]

  • Loading Technique: At larger scales, the method of loading the sample onto the column becomes critical.

    • Troubleshooting:

      • Avoid liquid loading of large volumes, as this can disturb the column bed and lead to band broadening.

      • Adopt a dry loading technique by pre-adsorbing the crude mixture onto a small amount of silica gel or celite before carefully adding it to the top of the column.[1]

  • Gradient Optimization: Re-optimize the solvent gradient for the larger column.

    • Troubleshooting:

      • Maintain the gradient slope in terms of column volumes (CV). A gradient from 10% to 50% ethyl acetate in hexanes over 10 CV on a small column should be run over 10 CV on the larger column.[1]

  • Flow Rate: The linear flow rate, not just the volumetric flow rate (mL/min), should be kept consistent between scales to maintain separation efficiency.[3]

Q3: We are noticing the formation of a new, significant impurity during the final deprotection step at a larger scale. How can we identify and mitigate this?

A3: The appearance of new impurities on scale-up often points to issues with reaction time, temperature control, or reagent stoichiometry.

  • Impurity Identification:

    • Isolate the impurity using preparative HPLC or careful flash chromatography.

    • Characterize the structure of the impurity using spectroscopic methods such as NMR (1H, 13C, COSY, HSQC) and high-resolution mass spectrometry (HRMS).

  • Mitigation Strategies:

    • Kinetic Studies: The impurity may be a result of over-reaction or degradation of the product under the reaction conditions. Perform time-course studies at the larger scale to determine the optimal reaction time.

    • Temperature Control: As with other steps, ensure precise and uniform temperature control. Even small deviations can favor side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the deprotecting agent. Local excesses on a large scale can lead to undesired reactions. Consider slower addition of the reagent.

    • Workup Quenching: Ensure the reaction is effectively quenched at the optimal time to prevent further reactions during workup.

Troubleshooting Guides

Problem: Low Diastereoselectivity in the Aldol Addition Step at Scale
Potential Cause Troubleshooting Steps
Poor Temperature Control 1. Ensure the internal reaction temperature is accurately monitored with a calibrated probe. 2. Use a cryostat for precise low-temperature control. 3. Add the reagents slowly to maintain the target temperature.
Base/Reagent Degradation 1. Use freshly prepared or titrated organometallic bases (e.g., LDA). 2. Ensure all reagents are of high purity and handled under strictly anhydrous and anaerobic conditions.
Inefficient Mixing 1. Switch to overhead mechanical stirring. 2. Ensure the stirrer is positioned for optimal vortexing and mixing of the reaction slurry or solution.
Incorrect Solvent Grade 1. Use high-purity, anhydrous solvents. Residual water can quench the base and affect selectivity.
Problem: Inconsistent Results in the Oxidation Step
Potential Cause Troubleshooting Steps
Oxidant Potency Varies 1. Titre the oxidant solution before each use. 2. Purchase high-purity oxidant from a reliable supplier and store it under the recommended conditions.
Side Reactions 1. Monitor the reaction by TLC or LC-MS to identify the formation of side products. 2. Adjust the reaction temperature (often lower temperatures reduce side reactions). 3. Screen different oxidizing agents to find one that is more selective for the desired transformation.
Product Degradation 1. The product may be unstable under the oxidation or workup conditions. 2. Minimize reaction time and perform a rapid, cold workup. 3. Consider using a milder, buffered oxidizing system.

Data Presentation

Table 1: Effect of Scale and Mixing on the Yield of the Key Cyclization Step
Scale (g) Stirring Method Reaction Time (h) Yield (%) Purity (by HPLC, %)
1Magnetic48598
50Magnetic45580
50Overhead Mechanical47895
50Overhead Mechanical68297
Table 2: Comparison of Purification Methods for this compound Precursor at 50 g Scale
Purification Method Stationary Phase Solvent Volume (L) Processing Time (h) Recovery (%) Purity (%)
Flash Chromatography (Liquid Load)1 kg Silica Gel5087085
Flash Chromatography (Dry Load)1 kg Silica Gel4068596
RecrystallizationEthanol/Water51275>99

Experimental Protocols

Protocol: Scale-Up of the Wittig Reaction (Illustrative)

This protocol is a hypothetical example for a key bond-forming step in a plausible synthesis of a this compound intermediate.

Materials:

  • Aldehyde Intermediate (50.0 g, 1.0 equiv)

  • Wittig Salt (Phosphonium Ylide Precursor) (1.5 equiv)

  • Potassium tert-butoxide (1.6 equiv)

  • Anhydrous Tetrahydrofuran (THF) (1 L)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Set up a 2 L three-neck, round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet.

  • Flame-dry the glassware under vacuum and backfill with nitrogen.

  • Charge the flask with the Wittig salt and anhydrous THF (500 mL).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Slowly add potassium tert-butoxide in portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A deep red color should develop, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flame-dried flask, dissolve the Aldehyde Intermediate in anhydrous THF (500 mL).

  • Add the solution of the Aldehyde Intermediate to the ylide solution via a cannula over approximately 1 hour, maintaining the internal temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Upon completion (typically 2-3 hours), quench the reaction by the slow addition of saturated aqueous NH4Cl (200 mL).

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (500 mL) and water (500 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine the organic layers, wash with brine (250 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Mandatory Visualizations

Scale_Up_Workflow cluster_small_scale Small-Scale Synthesis (mg to g) cluster_pilot_scale Pilot Scale-Up (g to 100g) cluster_large_scale Large-Scale Synthesis (kg) ss_poc Proof of Concept ss_opt Route Optimization ss_poc->ss_opt ss_purify TLC/Small Column Purification ss_opt->ss_purify ps_reopt Re-optimization of Key Steps ss_purify->ps_reopt Tech Transfer ps_thermal Thermal Safety Analysis ps_reopt->ps_thermal ps_purify Flash Chromatography Method Development ps_thermal->ps_purify ls_process Process Validation ps_purify->ls_process Tech Transfer ls_gmp GMP Manufacturing ls_process->ls_gmp ls_qa Quality Assurance ls_gmp->ls_qa Troubleshooting_Yield_Loss start Low Yield on Scale-Up check_temp Is Temperature Uniform? start->check_temp check_mix Is Mixing Adequate? check_temp->check_mix Yes sol_temp Implement Jacketed Reactor & Overhead Stirring check_temp->sol_temp No check_reagents Are Reagents Stable? check_mix->check_reagents Yes sol_mix Switch to Overhead Stirring & Optimize Impeller check_mix->sol_mix No sol_reagents Use Freshly Purified Reagents & Strict Inert Atmosphere check_reagents->sol_reagents No re_evaluate Re-evaluate Reaction Kinetics at Scale check_reagents->re_evaluate Yes sol_temp->check_mix sol_mix->check_reagents sol_reagents->re_evaluate

References

long-term storage and stability of Vitexolide D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vitexolide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed vial, protected from light and moisture. Under these conditions, the product is expected to be stable for up to 24 months.[1]

Q2: How should I prepare and store this compound solutions?

A2: It is highly recommended to prepare and use this compound solutions on the same day to ensure maximum potency and avoid degradation.[1] If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in various solvents over time has not been extensively reported; therefore, fresh preparation is the best practice.

Q3: What are suitable solvents for dissolving this compound?

A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell-based assays, DMSO is a common choice. Ensure the final concentration of the solvent in your experimental medium is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% v/v).

Q4: What is the known biological activity of this compound?

A4: this compound has demonstrated cytotoxic activities against the HCT-116 human colon cancer cell line and the MRC5 human fetal lung fibroblast cell line.[1][2] It has also shown moderate antibacterial activity against a panel of Gram-positive bacteria.[1][2]

Q5: Has the specific signaling pathway of this compound been elucidated?

A5: The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated in publicly available literature. As a cytotoxic agent, it may influence common pathways involved in cell cycle arrest, apoptosis, or other cell death mechanisms. Further research is required to determine its specific molecular targets and mechanisms of action.

Stability and Storage Data

The following tables summarize the recommended storage conditions for this compound and provide a general framework for stability testing based on pharmaceutical industry guidelines.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerNotes
Solid2-8°CUp to 24 monthsTightly sealed vialProtect from light and moisture.
Solution-20°C or -80°CShort-termTightly sealed vialPrepare fresh for best results. Avoid freeze-thaw cycles.

Table 2: General Conditions for Stability Testing of Pharmaceutical Compounds

These conditions can be adapted for a comprehensive stability study of this compound.

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

Possible Cause Troubleshooting Step
Degradation of this compound solution Prepare a fresh solution of this compound from solid stock immediately before use. If using a frozen stock solution, use an aliquot that has not been subjected to multiple freeze-thaw cycles.
Solvent-related issues Ensure the solvent used is of high purity and anhydrous. Verify that the final concentration of the solvent in the culture medium is not affecting cell viability. Run a solvent-only control.
Inaccurate concentration Re-verify the calculations for dilution. Calibrate pipettes and balances to ensure accurate measurement.
Cell line variability Ensure the cell line has not been passaged too many times. Use cells from a consistent passage number for all experiments. Check for mycoplasma contamination.

Issue 2: Precipitation of this compound in aqueous media.

Possible Cause Troubleshooting Step
Low solubility in aqueous solution Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). When diluting into aqueous media, add the stock solution dropwise while vortexing or stirring the media to facilitate dissolution.
Exceeding solubility limit Check the literature for the aqueous solubility of this compound, if available. If not, perform a preliminary solubility test. Avoid preparing final dilutions that are too concentrated.
Temperature effects Ensure the aqueous medium is at an appropriate temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol provides a general framework for evaluating the stability of this compound under various conditions.

  • Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation for Stability Study:

    • Solid State: Store weighed amounts of solid this compound under the desired conditions (e.g., 40°C/75% RH for accelerated stability).

    • Solution State: Prepare solutions of this compound in the solvents of interest (e.g., DMSO, ethanol) at a known concentration. Store these solutions under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), retrieve the samples.

    • For solid samples, dissolve them in the mobile phase or a suitable solvent to a known concentration.

    • For solution samples, dilute them to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically used. The specific gradient will need to be optimized.

    • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.

    • Injection: Inject the standards and samples.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Determine the concentration of this compound remaining in the stability samples at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow_for_stability_assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Prepare Solid Samples storage_conditions Store at Defined Conditions (Temperature, Humidity, Light) prep_solid->storage_conditions prep_solution Prepare Solution Samples prep_solution->storage_conditions sampling Sample at Time Points storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining, Degradants) hplc->data_analysis

Caption: Workflow for this compound Stability Assessment.

troubleshooting_logic cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_measurement Measurement Accuracy start Inconsistent Experimental Results? fresh_solution Prepare Fresh Solution? start->fresh_solution Yes check_storage Check Storage Conditions fresh_solution->check_storage No solvent_control Run Solvent Control? fresh_solution->solvent_control Yes end_node Identify Source of Error check_storage->end_node cell_health Check Cell Health & Passage No.? solvent_control->cell_health Yes recheck_calcs Re-check Calculations? solvent_control->recheck_calcs No cell_health->recheck_calcs Yes cell_health->recheck_calcs No calibrate_equip Calibrate Equipment? recheck_calcs->calibrate_equip No recheck_calcs->end_node Yes calibrate_equip->end_node

Caption: Troubleshooting Logic for Inconsistent Results.

generalized_cytotoxic_pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects vitexolide_d This compound unknown_target Molecular Target(s) (Undetermined) vitexolide_d->unknown_target cell_cycle Cell Cycle Arrest unknown_target->cell_cycle apoptosis Apoptosis Induction unknown_target->apoptosis other_death Other Cell Death Mechanisms unknown_target->other_death cytotoxicity Cytotoxicity cell_cycle->cytotoxicity apoptosis->cytotoxicity other_death->cytotoxicity

Caption: Generalized Cytotoxic Action of this compound.

References

dealing with low yield during Vitexolide D isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges, particularly low yield, encountered during the isolation of Vitexolide D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is a labdane-type diterpenoid. It has been successfully isolated from the leaves of Vitex vestita, a plant species native to Malaysia.[1] The genus Vitex is a known source of various diterpenoids.[2][3][4]

Q2: What is the general workflow for isolating this compound?

The general workflow involves the extraction of the plant material with an organic solvent, followed by fractionation and purification steps. A common approach includes:

  • Extraction: Using a solvent such as dichloromethane or methanol to create a crude extract from the dried, ground leaves of Vitex vestita.

  • Fractionation: Partitioning the crude extract using solvents of varying polarities to separate compounds into different fractions.

  • Purification: Employing chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate this compound from the active fraction.[1][2][5]

Q3: What are some potential causes for low yield of this compound?

Low yields can stem from several factors, including:

  • Suboptimal Extraction: Inefficient extraction of the compound from the plant material.

  • Compound Degradation: Instability of this compound under the chosen extraction or purification conditions.

  • Losses During Purification: Inefficient separation or loss of compound during chromatographic steps.

  • Incorrect Plant Material: Using a plant species with low concentrations of this compound or harvesting at a suboptimal time.

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

Problem 1: Low Yield of Crude Extract
Possible Cause Suggested Solution
Inadequate Grinding of Plant Material Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Inappropriate Solvent Choice While dichloromethane is a good starting point, consider sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) to ensure complete extraction of all compounds, including this compound.
Insufficient Extraction Time or Temperature Increase the extraction time or gently heat the solvent to improve extraction efficiency. However, be cautious of potential degradation of the target compound at elevated temperatures.
Poor Solvent-to-Solid Ratio Use a sufficient volume of solvent to ensure the entire plant material is submerged and allows for effective extraction. A common ratio is 1:10 (w/v).
Problem 2: Low Purity or Absence of this compound in the Active Fraction
Possible Cause Suggested Solution
Ineffective Fractionation Optimize the solvent system used for liquid-liquid partitioning or column chromatography. A gradient elution from non-polar to polar solvents is often effective.
Co-elution with Other Compounds Employ multiple chromatographic techniques. For example, follow up initial column chromatography with preparative TLC or HPLC using a different solvent system to resolve co-eluting compounds.[5]
Compound Degradation Labdane diterpenoids can be sensitive to heat, light, and pH changes. Avoid excessive heat during solvent evaporation and protect samples from direct light. Work with neutral pH conditions where possible.
Problem 3: Significant Loss of this compound During Chromatographic Purification
Possible Cause Suggested Solution
Irreversible Adsorption to Stationary Phase If using silica gel chromatography, highly polar compounds can bind strongly. Consider using a different stationary phase, such as alumina or reverse-phase C18 silica.
Improper Column Packing Ensure the chromatography column is packed uniformly to prevent channeling and poor separation, which can lead to broader peaks and difficulty in isolating the pure compound.
Suboptimal Elution Gradient A slow and shallow gradient during column chromatography can improve the resolution of closely related compounds, minimizing the loss of the target compound in mixed fractions.

Experimental Protocols

Illustrative Protocol for this compound Isolation

This protocol is a synthesized example based on general procedures for isolating labdane diterpenoids and should be optimized for specific laboratory conditions.

  • Preparation of Plant Material:

    • Air-dry the leaves of Vitex vestita at room temperature until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves (e.g., 500 g) with dichloromethane (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

  • Fractionation (VLC):

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column.

    • Elute with a stepwise gradient of n-hexane and ethyl acetate of increasing polarity (e.g., 100:0, 90:10, 80:20, 50:50, 0:100 v/v).

    • Collect fractions of a consistent volume (e.g., 250 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification (Column Chromatography):

    • Pool the fractions showing the presence of this compound and concentrate them.

    • Subject the concentrated fraction to further column chromatography on silica gel.

    • Elute with a finer gradient of n-hexane-ethyl acetate to achieve better separation.

  • Final Purification (Preparative HPLC):

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the semi-pure fraction containing this compound.

    • Use a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

    • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Quantitative Data

The following table presents hypothetical yield data at different stages of the isolation process to illustrate potential outcomes and aid in troubleshooting.

Isolation Stage Starting Material (g) Product (g) Yield (%) Notes
Drying of Leaves 1000 (fresh)600 (dry)60.0Yield can vary based on plant water content.
DCM Extraction 60030.05.0A typical yield for a crude extract.
VLC Fractionation 30.05.016.7Yield of the fraction containing this compound.
Column Chromatography 5.00.816.0Yield of the semi-pure compound.
Preparative HPLC 0.80.1518.8Yield of pure this compound.
Overall Yield 6000.150.025Overall yield from dried plant material.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Vitex vestita Leaves drying Air Drying start->drying grinding Grinding drying->grinding extraction Dichloromethane Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotovap) filtration->concentration crude_extract Crude Extract concentration->crude_extract vlc Vacuum Liquid Chromatography crude_extract->vlc column_chrom Column Chromatography vlc->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_purification Purification Issues low_crude_yield Low Crude Yield inadequate_grinding Inadequate Grinding low_crude_yield->inadequate_grinding wrong_solvent Wrong Solvent low_crude_yield->wrong_solvent short_time Insufficient Time/Temp low_crude_yield->short_time compound_loss Loss of Compound heat_sensitivity Heat Sensitivity compound_loss->heat_sensitivity ph_instability pH Instability compound_loss->ph_instability light_sensitivity Light Sensitivity compound_loss->light_sensitivity poor_separation Poor Separation co_elution Co-elution poor_separation->co_elution column_overload Column Overloading poor_separation->column_overload bad_gradient Suboptimal Gradient poor_separation->bad_gradient low_yield Low Final Yield low_yield->low_crude_yield Source low_yield->compound_loss Source low_yield->poor_separation Source

Caption: Logical relationships in troubleshooting low yield.

References

Validation & Comparative

Unlocking the Therapeutic Potential of Vitexolide D: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vitexolide D, a labdane-type diterpenoid isolated from Vitex vestita, has emerged as a promising natural product with demonstrated antibacterial and cytotoxic activities. Its complex structure offers a rich scaffold for chemical modification to enhance its therapeutic properties and explore its mechanism of action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related labdane diterpenoids, offering insights for the rational design of novel therapeutic agents. The information is compiled from studies on naturally occurring analogs and synthetic derivatives, presenting a comprehensive overview for researchers in drug discovery and development.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is primarily focused on two areas: antibacterial and cytotoxic effects. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on potency.

Cytotoxic Activity

The cytotoxicity of labdane diterpenoids has been evaluated against a range of cancer cell lines. While extensive SAR studies on synthetic this compound analogs are limited in the public domain, analysis of closely related natural and synthetic labdanes provides valuable insights. A study on hedychenone, a labdane diterpenoid with a similar core structure, reveals critical determinants for cytotoxicity. Furthermore, the diverse structures of naturally occurring labdanes from Vitex species, such as the unique Vitepyrroloids, offer clues to the importance of the side chain in mediating biological activity.

Table 1: Cytotoxic Activity of Hedychenone Analogs [1][2]

CompoundModificationIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HeLa (Cervical)IC50 (µM) vs. MCF-7 (Breast)
Hedychenone (Parent)-18.522.125.3
Analog 1 Reduction of C15-C16 double bond>100>100>100
Analog 2 Epoxidation of C15-C16 double bond15.218.920.1
Analog 3 Dihydroxylation of C15-C16 double bond35.441.245.8
Analog 4 Cleavage of furan ring>100>100>100
Analog 5 Modification of vinylic methyl group12.815.517.9

Key Inferences for this compound SAR from Hedychenone Analogs:

  • Intact Furan Ring is Crucial: Cleavage of the furan ring (Analog 4) leads to a complete loss of activity, suggesting its essential role in cytotoxicity. The butenolide moiety in this compound is analogous to the furan ring and is likely a key pharmacophore.

  • Saturation of the Side Chain is Detrimental: Reduction of the C15-C16 double bond (Analog 1) abolishes cytotoxic activity, indicating that the unsaturated nature of the side chain is important.

  • Modification of the Vinylic Methyl Group is Tolerated: Modifications at this position (Analog 5) can lead to a slight increase in potency.

Table 2: Cytotoxic Activity of Naturally Occurring Labdane Diterpenoids from Vitex Species [3][4][5]

CompoundKey Structural FeatureCell LineIC50 (µM)
This compound Butenolide side chainHCT-116 (Colon)1-10
MRC5 (Normal Lung Fibroblast)1-10
Vitepyrroloid A 2-Cyanopyrrole side chainCNE1 (Nasopharyngeal)8.7
Vitepyrroloid B N-substituted 2-cyanopyrroleCNE1 (Nasopharyngeal)>10
Vitepyrroloid C N-substituted 2-cyanopyrroleCNE1 (Nasopharyngeal)>10
Vitepyrroloid D N-substituted 2-cyanopyrroleCNE1 (Nasopharyngeal)>10
Vitextrifolins A-G Various oxygenation patternsA549, HCT116, HL-60, ZR-75-30>5 µg/mL (inactive)
Vitexilactone Labdane diterpenetsFT210, K562Induces apoptosis
Rotundifuran Labdane diterpenetsFT210, K562Induces apoptosis
Vitetrifolin D Labdane diterpenetsFT210, K562Induces apoptosis

Key Inferences for this compound SAR from Natural Analogs:

  • Side Chain Diversity Impacts Activity: The presence of a unique 2-cyanopyrrole ring in Vitepyrroloid A results in significant cytotoxicity. However, N-substitution on the pyrrole ring (Vitepyrroloids B, C, and D) reduces or abolishes this activity. This highlights the sensitivity of the side chain to structural modifications.

  • Specific Oxygenation Patterns are Required: The inactivity of vitextrifolins A-G suggests that the specific arrangement and type of oxygen-containing functional groups on the labdane core are critical for cytotoxic effects.

  • Apoptosis Induction is a Potential Mechanism: Several labdane diterpenes from Vitex trifolia, including vitexilactone, rotundifuran, and vitetrifolin D, have been shown to induce apoptosis and inhibit the cell cycle, suggesting a common mechanism of action for this class of compounds.[5]

Antibacterial Activity

This compound has been reported to exhibit moderate antibacterial activity against Gram-positive bacteria. The β-hydroxyalkyl-γ-hydroxybutenolide subunit is suggested to be important for this activity.

Table 3: Antibacterial Activity of this compound and Related Compounds

CompoundTarget BacteriaActivity
This compound Gram-positive strainsModerate
Vitexolide A Gram-positive strainsPotent

Key Inferences for this compound SAR:

  • The difference in potency between Vitexolide A and D suggests that subtle structural variations can significantly impact antibacterial activity. Further studies are needed to elucidate the specific structural features responsible for the enhanced activity of Vitexolide A.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of results. The following are representative protocols for the key assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., hedychenone and its analogs) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Methodology:

  • Bacterial Culture: Bacterial strains are grown in appropriate broth medium overnight at 37°C.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the study of this compound and its analogs, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound or Related Labdane mod Chemical Modification (e.g., reduction, epoxidation) start->mod analog Synthesized Analogs mod->analog cyt_assay Cytotoxicity Assay (e.g., MTT) analog->cyt_assay ab_assay Antibacterial Assay (e.g., MIC) analog->ab_assay ic50 IC50 / MIC Determination cyt_assay->ic50 ab_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar apoptosis_pathway Vitexolide_D This compound Analogs Cell Cancer Cell Vitexolide_D->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

References

A Comparative Analysis of the Cytotoxic Effects of Vitexolide D and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for potent, yet minimally toxic, chemotherapeutic agents is perpetual. This guide provides a comparative overview of the cytotoxic properties of Vitexolide D, a diterpenoid isolated from the Vitex species, and paclitaxel, a widely used mitotic inhibitor. While paclitaxel is a cornerstone of chemotherapy, the exploration of novel compounds like this compound is crucial for the development of alternative and potentially more effective cancer treatments.

Quantitative Cytotoxicity Data

A direct comparison of the cytotoxic efficacy of this compound and paclitaxel is hampered by the limited availability of specific IC50 values for this compound in the public domain. However, data from related compounds isolated from Vitex species and extensive data for paclitaxel provide a basis for a preliminary comparative assessment.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values of Paclitaxel and Vitex Species-Derived Compounds against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50Exposure Time
Paclitaxel SK-BR-3Breast Cancer2.5 - 7.5 nM[1]24 h
MDA-MB-231Breast CancerData not specified[1]24 h
T-47DBreast CancerData not specified[1]24 h
A549Non-Small Cell Lung Cancer~10 nM[2]72 h
HeLaCervical Cancer5.39 ± 0.208 nMNot specified
ME180Cervical Cancer6.59 ± 0.711 nMNot specified
CaSkiCervical Cancer2.940 ± 0.390 nMNot specified
SiHaCervical Cancer19.303 ± 1.886 nMNot specified
C33ACervical Cancer21.567 ± 2.732 nMNot specified
Vitex trifolia Petroleum Ether Extract MCF-7Breast Cancer0.41 µg/mL[1]72 h
Vitex trifolia Methanolic Extract MCF-7Breast Cancer6.71 µg/mL[1]72 h
Artemetin (from Vitex negundo) HepG2Liver Cancer2.3 ± 0.6 µM[3]48 h
MCF-7Breast Cancer3.9 ± 0.6 µM[3]48 h
Vitexicarpin (from Vitex negundo) HepG2Liver Cancer23.9 ± 0.6 µM[3]48 h
MCF-7Breast Cancer25.8 ± 0.9 µM[3]48 h
Penduletin (from Vitex negundo) HepG2Liver Cancer5.6 ± 0.7 µM[3]48 h
MCF-7Breast Cancer6.4 ± 1.26 µM[3]48 h

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including exposure times and assay methods.

Experimental Protocols

The following are detailed methodologies for commonly cited experiments in cytotoxicity studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specific duration.

  • Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-3 weeks, allowing colonies to form.

  • Colony Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with a 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Signaling Pathways and Mechanisms of Action

Paclitaxel: Microtubule Stabilization and Apoptotic Induction

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer and prevents its disassembly, which is essential for the dynamic process of mitosis. The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Paclitaxel_Pathway Paclitaxel Paclitaxel Tubulin Tubulin Paclitaxel->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Promotes assembly Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Stabilizes Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Dysfunctional Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

This compound and Related Compounds: Induction of Apoptosis via the Mitochondrial Pathway

While the precise mechanism of this compound is not fully elucidated, studies on related compounds from the Vitex genus, such as vitexin, suggest a pro-apoptotic effect mediated through the intrinsic, or mitochondrial, pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. Compounds from Vitex negundo have been shown to induce apoptosis through the activation of caspase-3 and caspase-8 pathways.[3][4]

Vitex_Compound_Pathway Vitex_Compound Vitex Compound (e.g., Vitexin) Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) Vitex_Compound->Bcl2_Family Modulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria Regulates membrane potential Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway for Vitex-derived compounds.

Experimental Workflow for Cytotoxicity Comparison

A typical workflow for comparing the cytotoxicity of two compounds is outlined below.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (this compound & Paclitaxel) Treatment Treat with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc Comparison Compare Cytotoxicity IC50_Calc->Comparison

Caption: Workflow for comparing compound cytotoxicity.

Conclusion

Paclitaxel remains a potent and well-characterized cytotoxic agent with a clear mechanism of action. While specific data for this compound is currently limited, preliminary evidence from related compounds within the Vitex genus suggests promising anticancer activity, likely mediated through the induction of apoptosis via the mitochondrial pathway. Further research, including head-to-head in vitro studies, is necessary to definitively compare the cytotoxic profiles of this compound and paclitaxel and to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of the Antibacterial Efficacy of Vitexolide D and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of Vitexolide D, a labdane-type diterpenoid, and vancomycin, a glycopeptide antibiotic widely used in clinical practice. The following sections present available experimental data, outline methodologies for antibacterial susceptibility testing, and illustrate the known mechanisms of action.

Executive Summary

Data Presentation: Quantitative Antibacterial Efficacy

Due to the limited availability of specific MIC and MBC values for this compound in the accessible scientific literature, a direct quantitative comparison in a tabular format is not feasible at this time. The primary research identifying this compound's antibacterial properties described its activity as "moderate" against a panel of 46 Gram-positive strains. For a comprehensive comparison, the established efficacy of vancomycin against key Gram-positive pathogens is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against Common Gram-Positive Bacteria

Bacterial SpeciesVancomycin MIC Range (µg/mL)
Staphylococcus aureus0.5 - 2.0
Methicillin-resistant S. aureus (MRSA)1.0 - 4.0
Staphylococcus epidermidis0.5 - 4.0
Enterococcus faecalis1.0 - 4.0
Enterococcus faecium (vancomycin-susceptible)1.0 - 4.0
Streptococcus pneumoniae≤ 1.0
Bacillus subtilis0.25 - 2.0

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

a. Inoculum Preparation:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.

  • Several colonies are used to inoculate a tube of sterile broth (e.g., Mueller-Hinton Broth).

  • The broth culture is incubated at 35-37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

  • A serial two-fold dilution of the antimicrobial agent (this compound or vancomycin) is prepared in a 96-well microtiter plate containing sterile broth.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria without antimicrobial) and negative (broth only) control wells are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

c. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

a. Assay Procedure:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • The aliquot is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 35-37°C for 18-24 hours.

b. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizing Mechanisms and Workflows

Mechanism of Action

The antibacterial mechanisms of vancomycin and the proposed mechanism for labdane diterpenoids like this compound are distinct.

Antibacterial Mechanisms cluster_vancomycin Vancomycin cluster_vitexolide This compound (Proposed) Vanc Vancomycin DAla D-Ala-D-Ala terminus of peptidoglycan precursors Vanc->DAla TGS Transglycosylation TPS Transpeptidation CWS Cell Wall Synthesis TGS->CWS TPS->CWS Lysis Cell Lysis CWS->Lysis Inhibition leads to VitD This compound (Labdane Diterpenoid) Membrane Bacterial Cell Membrane VitD->Membrane Interacts with/Inserts into Disruption Membrane Disruption (Loss of integrity, leakage) Membrane->Disruption Death Cell Death Disruption->Death

Figure 1: Comparative Mechanisms of Action.

Experimental Workflow

The general workflow for determining the antibacterial efficacy of a compound is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound Prepare stock solutions of this compound & Vancomycin SerialDilute Perform serial dilutions of compounds in 96-well plate Compound->SerialDilute Culture Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Culture->Inoculate SerialDilute->Inoculate IncubateMIC Incubate at 37°C for 16-20 hours Inoculate->IncubateMIC ReadMIC Visually assess for turbidity and determine MIC IncubateMIC->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture IncubateMBC Incubate at 37°C for 18-24 hours Subculture->IncubateMBC ReadMBC Count colonies and determine MBC IncubateMBC->ReadMBC

Figure 2: Workflow for MIC and MBC Determination.

Conclusion

Vancomycin remains a cornerstone in the treatment of severe Gram-positive bacterial infections, with its mechanism of action and antibacterial spectrum being well-characterized. This compound, a naturally occurring labdane diterpenoid, presents as a compound with potential antibacterial properties. The current evidence suggests a "moderate" level of activity against Gram-positive bacteria, likely through a mechanism involving cell membrane disruption. However, a significant gap in the publicly available data exists regarding its specific MIC and MBC values against clinically relevant pathogens. Further research is warranted to quantify the antibacterial efficacy of this compound and to elucidate its precise mechanism of action. Such studies would be essential to determine its potential as a lead compound for the development of new antibacterial agents.

Vitexolide D: A Comparative Analysis of its Anticancer Activity Among Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Vitexolide D, a labdane diterpenoid, with other compounds of the same class. The information presented is curated from peer-reviewed scientific literature and is intended to provide an objective overview supported by experimental data.

Introduction to Labdane Diterpenoids and this compound

Labdane diterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of biological activities, including potent anticancer properties. These compounds, isolated from various plant sources, have been shown to induce cell cycle arrest and apoptosis in numerous cancer cell lines.

This compound is a labdane diterpenoid isolated from the leaves of Vitex vestita. Preliminary studies have indicated its cytotoxic potential against cancer cells, positioning it as a compound of interest for further investigation in cancer chemotherapy. This guide aims to contextualize the activity of this compound by comparing it with other known labdane diterpenoids.

Comparative Cytotoxic Activity

The cytotoxic activity of this compound and other related labdane diterpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

A study evaluating the cytotoxic effects of several labdane diterpenoids isolated from Vitex vestita against the human colon carcinoma cell line (HCT-116) and the human fetal lung fibroblast cell line (MRC5) provides valuable comparative data.

CompoundHCT-116 IC50 (µM)MRC5 IC50 (µM)Selectivity Index (MRC5/HCT-116)
This compound 1 - 101 - 10~1
Vitexolide A1 - 101 - 10~1
Vitexolide B1 - 10> 10>1
Vitexolide C1 - 10> 10>1
Vitexolide E1 - 101 - 10~1
Acuminolide1 - 101 - 10~1
12-epi-Vitexolide A1 - 101 - 10~1

Data Interpretation: The IC50 values in the range of 1-10 µM indicate that this compound possesses significant cytotoxic activity against the HCT-116 cancer cell line. However, its similar activity against the non-cancerous MRC5 cell line suggests a low selectivity index. In contrast, Vitexolide B and C demonstrated some level of selective cytotoxicity towards the cancer cell line.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Several studies on labdane diterpenoids isolated from the Vitex genus suggest a common mechanism of anticancer action involving the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Labdane-type diterpenes from Vitex trifolia have been shown to inhibit the cell cycle progression of cancer cells at the G0/G1 phase at lower concentrations.[1] This arrest prevents the cells from entering the S phase, thereby inhibiting DNA replication and proliferation.

Apoptosis Induction

At higher concentrations, these compounds have been observed to induce apoptosis, or programmed cell death.[1] One proposed mechanism for this is the targeting of the anti-apoptotic protein Bcl-2. A labdane-type diterpene from Vitex trifolia has been suggested to interact with and inhibit Bcl-2, leading to the initiation of the apoptotic cascade.

Based on the available evidence for related compounds, a plausible signaling pathway for this compound-induced apoptosis is the mitochondrial pathway. This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Below is a proposed signaling pathway for this compound-induced apoptosis, based on the mechanisms elucidated for other labdane diterpenoids from Vitex species.

VitexolideD_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol VitexolideD This compound Bcl2 Bcl-2 VitexolideD->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-caspase-3 aCasp9->Casp3 Activation aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments cited in the evaluation of this compound and other labdane diterpenoids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and caspases.

Detailed Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates notable cytotoxic activity against cancer cells, comparable to other labdane diterpenoids isolated from the Vitex genus. The primary mechanism of action for this class of compounds appears to be the induction of G0/G1 cell cycle arrest and apoptosis, potentially through the mitochondrial pathway involving the inhibition of anti-apoptotic proteins like Bcl-2. While the direct signaling pathway of this compound requires further elucidation, the available comparative data and mechanistic insights for related compounds provide a strong foundation for its continued investigation as a potential anticancer agent. Future studies should focus on in vivo efficacy and the determination of its specific molecular targets to fully assess its therapeutic potential.

References

Validating the Anticancer Targets of Vitexolide D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential anticancer targets of Vitexolide D. Due to the limited availability of specific data on this compound, this document focuses on the validated anticancer activities of structurally related labdane-type diterpenes isolated from Vitex trifolia. This information serves as a valuable reference for directing future research and validation studies on this compound.

Executive Summary

Extracts from Vitex trifolia have demonstrated significant anticancer properties across a range of cancer cell lines. The primary active compounds responsible for this activity are believed to be labdane-type diterpenes, a class to which this compound likely belongs. Key anticancer mechanisms identified for these related compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest. A primary molecular target implicated in these processes is the anti-apoptotic protein Bcl-2. Furthermore, the inhibition of VEGFR2, a key receptor in angiogenesis, has also been identified as a potential mechanism of action for phytochemicals from Vitex trifolia.

Comparative Anticancer Activity of Vitex trifolia Extracts and Related Compounds

The following table summarizes the cytotoxic effects of extracts and compounds isolated from Vitex species on various cancer cell lines. This data provides a baseline for understanding the potential efficacy of this compound.

Plant Extract/CompoundCancer Cell LineAssayIC50 ValueReference
Vitex trifolia ethanolic extractMCF-7 (Breast Cancer)MTT Assay0.41 µg/ml (petroleum ether extract)[1]
Vitex trifolia hexanic extractHep G2 (Liver Cancer)MTT Assay80 µg/ml[2]
Vitex trifolia hexanic extractHeLa (Cervical Cancer)MTT Assay80 µg/ml[2]
VitexilactonetsFT210 (Murine mammary carcinoma)MTT AssayNot specified[3]
VitexilactoneK562 (Leukemia)MTT AssayNot specified[3]
RotundifurantsFT210 (Murine mammary carcinoma)MTT AssayNot specified[3]
RotundifuranK562 (Leukemia)MTT AssayNot specified[3]
Vitetrifolin DtsFT210 (Murine mammary carcinoma)MTT AssayNot specified[3]
Vitetrifolin DK562 (Leukemia)MTT AssayNot specified[3]
Vitetrifolin EtsFT210 (Murine mammary carcinoma)MTT AssayNot specified[3]
Vitetrifolin EK562 (Leukemia)MTT AssayNot specified[3]

Key Anticancer Targets and Signaling Pathways

The primary mechanism of action for labdane-type diterpenes from Vitex trifolia appears to be the induction of apoptosis. This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins.

Inhibition of Bcl-2

One of the key anti-apoptotic proteins is Bcl-2. By inhibiting Bcl-2, labdane-type diterpenes can shift the cellular balance towards apoptosis, leading to the death of cancer cells. Molecular docking studies have suggested a strong interaction between a labdane-type diterpene from Vitex trifolia and the Bcl-2 protein[4].

Bcl2_Inhibition_Pathway This compound (putative) This compound (putative) Bcl-2 Bcl-2 This compound (putative)->Bcl-2 Inhibits Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Activates Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Putative mechanism of this compound-induced apoptosis via Bcl-2 inhibition.

Cell Cycle Arrest

In addition to inducing apoptosis, labdane-type diterpenes from Vitex trifolia have been shown to inhibit the progression of the cell cycle, specifically at the G0/G1 phase[3]. This prevents cancer cells from replicating and leads to a halt in tumor growth.

Cell_Cycle_Arrest_Workflow cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G0/G1 Arrest G0/G1 Arrest G1->G0/G1 Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1 Labdane Diterpenes Labdane Diterpenes Labdane Diterpenes->G1 Inhibits progression to S phase

Caption: Proposed workflow of cell cycle arrest induced by labdane diterpenes.

Experimental Protocols

To facilitate further research and validation of this compound's anticancer targets, this section outlines the general methodologies employed in the cited studies.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compound (e.g., Vitex trifolia extract or isolated diterpenes) and a vehicle control.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Following incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) is determined.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the induction of apoptosis by a compound.

Protocol:

  • Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cells are harvested, washed, and resuspended in a binding buffer.

  • Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry.

  • The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) is determined.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Cancer cells are treated with the test compound.

  • Total protein is extracted from the cells and quantified.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3).

  • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Comparison with Alternative Therapies

The potential anticancer targets of this compound, particularly the apoptosis and cell cycle pathways, are also targeted by established chemotherapeutic agents.

Target PathwayThis compound (putative) / Related DiterpenesConventional Chemotherapy
Apoptosis Induction Inhibition of anti-apoptotic proteins (e.g., Bcl-2).DNA damaging agents (e.g., Cisplatin), topoisomerase inhibitors (e.g., Doxorubicin).
Cell Cycle Arrest G0/G1 phase arrest.Antimetabolites (e.g., 5-Fluorouracil) arrest cells in S phase; Vinca alkaloids (e.g., Vincristine) arrest cells in M phase.
Anti-angiogenesis Inhibition of VEGFR2 signaling (putative).Monoclonal antibodies (e.g., Bevacizumab) targeting VEGF.

The potential advantage of this compound and related natural compounds lies in their potential for greater selectivity towards cancer cells and a more favorable side-effect profile compared to conventional chemotherapy. However, rigorous preclinical and clinical studies are required to validate these potential benefits.

Future Directions

The validation of this compound's anticancer targets requires a systematic approach:

  • Isolation and Structural Elucidation: Isolate pure this compound from Vitex trifolia and confirm its chemical structure.

  • In Vitro Screening: Evaluate the cytotoxic activity of pure this compound against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigate the molecular mechanisms by which this compound induces cancer cell death, including its effects on apoptosis, cell cycle, and key signaling pathways (e.g., Bcl-2 family proteins, caspases, cyclins, and CDKs).

  • Target Identification and Validation: Employ techniques such as proteomics and molecular docking to identify direct binding partners of this compound and validate these interactions through biochemical and cellular assays.

  • In Vivo Efficacy: Evaluate the antitumor efficacy of this compound in preclinical animal models of cancer.

By following this research path, the full therapeutic potential of this compound as a novel anticancer agent can be elucidated.

References

Vitexolide D in Cancer Cells: An Analysis of Available Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to developing effective cancer therapies. This guide addresses the current knowledge surrounding Vitexolide D, a diterpenoid natural product, and the critical gap in research regarding its cross-resistance in cancer cells.

While this compound has demonstrated cytotoxic effects against certain cancer cell lines, a thorough investigation into its potential for cross-resistance with other chemotherapeutic agents is currently absent from the scientific literature. This document summarizes the available data on this compound and outlines the necessary experimental frameworks to explore its resistance profile.

Cytotoxic Activity of this compound

This compound, a labdane-type diterpenoid isolated from Vitex vestita, has shown promising cytotoxic activity.[][2] Studies have reported its effectiveness against the HCT-116 human colon cancer cell line.[][2] This initial finding suggests a potential role for this compound in cancer treatment that warrants further investigation.

The Unexplored Territory: Cross-Resistance

Cross-resistance, a phenomenon where cancer cells develop resistance to a range of structurally and mechanistically unrelated drugs, is a major hurdle in oncology. At present, there are no published studies specifically investigating cross-resistance profiles of cancer cells to this compound. Understanding whether this compound shares resistance mechanisms with existing chemotherapeutics is crucial for its future clinical development and potential use in combination therapies.

Proposed Experimental Workflow for Cross-Resistance Studies

To address this knowledge gap, a systematic investigation into the cross-resistance of this compound is essential. The following experimental workflow is proposed for researchers.

G cluster_0 Phase 1: Cell Line Selection & IC50 Determination cluster_1 Phase 2: Development of this compound-Resistant Cell Lines cluster_2 Phase 3: Cross-Resistance Profiling cluster_3 Phase 4: Mechanistic Investigation A Select a panel of cancer cell lines (e.g., HCT-116, and others with known resistance mechanisms) B Determine the baseline IC50 value of this compound for each cell line A->B C Continuously expose parental cell lines to increasing concentrations of this compound B->C D Isolate and culture resistant clones C->D E Confirm resistance by re-evaluating the IC50 of this compound D->E F Determine the IC50 values of a panel of standard chemotherapeutic agents in both parental and this compound-resistant cell lines E->F G Calculate the resistance factor (RF) for each drug F->G H Perform molecular analyses (e.g., RNA-seq, proteomics, Western blotting) to identify altered signaling pathways and drug efflux pump expression G->H

Proposed experimental workflow for this compound cross-resistance studies.

Potential Signaling Pathways to Investigate

While the precise mechanism of action for this compound is not fully elucidated, research on other natural product-derived anticancer agents suggests several signaling pathways that could be involved in resistance. A logical starting point for mechanistic studies would be to investigate pathways commonly associated with drug resistance.

G cluster_0 Potential Resistance Mechanisms A Drug Efflux Pumps (e.g., P-glycoprotein, MRP1) B Alterations in Drug Target C Activation of Pro-survival Signaling Pathways (e.g., PI3K/Akt, MAPK) D Enhanced DNA Repair Mechanisms E Evasion of Apoptosis (e.g., Bcl-2 family proteins) Vitexolide_D This compound Cancer_Cell Cancer Cell Vitexolide_D->Cancer_Cell Resistance Resistance Cancer_Cell->Resistance Development of Resistance->A Resistance->B Resistance->C Resistance->D Resistance->E

Potential signaling pathways implicated in resistance to anticancer agents.

Conclusion and Future Outlook

This compound presents an interesting avenue for anticancer drug discovery, with initial data demonstrating its cytotoxic potential. However, the absence of cross-resistance studies represents a significant knowledge gap. The proposed experimental workflow provides a roadmap for researchers to systematically evaluate the resistance profile of this compound. Elucidating the mechanisms of resistance and identifying potential cross-resistance patterns will be critical for determining the therapeutic potential of this natural compound and for designing rational combination strategies to overcome drug resistance in cancer. Further research in this area is strongly encouraged to unlock the full potential of this compound in oncology.

References

Synergistic Effects of Vitamin D with Known Anticancer Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An introductory note on the scope of this guide: Initial searches for "Vitexolide D" did not yield specific research on its synergistic effects with anticancer drugs. The search results consistently pointed towards a similarly named and extensively researched compound, "Vitamin D." This guide, therefore, focuses on the synergistic properties of Vitamin D and its analogues (often abbreviated as VitD) in combination with established anticancer therapies, under the assumption that this is the intended topic of interest.

This guide provides a comparative analysis of the synergistic effects of Vitamin D with various anticancer drugs, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the synergistic effects of Vitamin D and its analogues when combined with common chemotherapeutic agents across different cancer cell lines. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of Vitamin D with Cisplatin

Cancer TypeCell Line(s)Vitamin D AnalogKey FindingsReference(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)HNCUM-02T, FaDu, Pica, SCC-4Vitamin D (VitD)Co-treatment synergistically triggered cell death compared to cisplatin alone.[1][1]
Oral Squamous Cell Carcinoma (OSCC)CAL-27, SCC-9Vitamin DVitamin D enhanced the sensitivity of OSCC cells to cisplatin, leading to greater cell death.[2][2]
Cervical CancerHeLa, CaSkiVitex pseudo-negundo extractThe combination therapy increased apoptosis rates and led to cell cycle arrest.[3][4][3][4]
Various CancersMultiple cell linesCalcitriolCalcitriol potentiates the anti-tumor activities of DNA-damaging agents like cisplatin.[5][6][7][5][6][7]

Table 2: Synergistic Effects of Vitamin D with Paclitaxel

Cancer TypeCell Line(s)Vitamin D AnalogKey FindingsReference(s)
Breast CancerMCF-7Vitamin D3 analogs (e.g., EB1089)An additive antitumor effect was observed, with the combination decreasing tumor mass significantly more than either agent alone.[3][3]
Breast CancerDU4475 (TNBC)Vitamin DVitamin D lowered the IC50 of paclitaxel in these cells.[8][8]
Pancreatic Ductal Adenocarcinoma (PDAC)BxPC-3Vitamin D3 (VD3)PTX-loaded VD3 micelles induced a considerable cytotoxic synergistic effect compared to free PTX.[9][9]
Breast CancerNot specifiedVitamin D (VD)VD enhanced the therapeutic effects of ALA-PDT combined with paclitaxel on tumor growth and cell apoptosis.[9][10][9][10]

Table 3: Synergistic Effects of Vitamin D with Doxorubicin

Cancer TypeCell Line(s)Vitamin D AnalogKey FindingsReference(s)
Breast CancerMCF-7Calcifediol (25(OH)D3)A synergistic effect was observed, leading to a dose-dependent decrease in cell survival through apoptosis and necrosis.[4][4]
Breast CancerMCF-7Vitamin DThe combination of Vitamin D and doxorubicin in a 1:1 ratio acted synergistically to decrease cell survival.[11][11]
Triple Negative Breast Cancer (TNBC)In vivo modelVitamin DVitamin D supplementation decreased doxorubicin-induced cardiotoxicity without reducing its anticancer efficacy.[12][12]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the studies on the synergistic effects of Vitamin D.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of single and combined drug treatments on cancer cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of Vitamin D, the anticancer drug (e.g., cisplatin, paclitaxel), or a combination of both for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
  • Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

  • Protocol:

    • Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.

    • Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline).

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways related to apoptosis, cell cycle, etc. (e.g., Bcl-2, Bax, caspases).

  • Protocol:

    • Protein Extraction: Following treatment, cells are lysed using a lysis buffer containing protease inhibitors to extract total protein.

    • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanisms and experimental processes involved in studying the synergistic effects of Vitamin D with anticancer drugs.

Synergy_Signaling_Pathway cluster_0 Drug Action cluster_1 Cellular Response cluster_2 Outcome VitD Vitamin D VDR Vitamin D Receptor (VDR) VitD->VDR Binds Bcl2 Bcl-2 (Anti-apoptotic) Expression VDR->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Expression VDR->Bax Promotes NFkB NF-κB Pathway Inhibition VDR->NFkB Inhibits AnticancerDrug Anticancer Drug (e.g., Cisplatin) DNA_Damage DNA Damage AnticancerDrug->DNA_Damage p53 p73/p53 Activation DNA_Damage->p53 p53->Bax Promotes CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) p53->CellCycleArrest Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Enhanced Apoptosis Caspases->Apoptosis NFkB->Apoptosis Inhibits

Caption: Synergistic signaling pathways of Vitamin D and anticancer drugs.

Experimental_Workflow cluster_assays Biological Assays start Cancer Cell Culture treatment Treatment: - Drug A (Vitamin D) - Drug B (Anticancer Drug) - Combination (A+B) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Statistical Analysis viability->analysis apoptosis->analysis protein->analysis conclusion Conclusion on Synergy analysis->conclusion

Caption: Experimental workflow for assessing synergistic effects.

Combination_Index cluster_ci CI Value cluster_effect Effect title Combination Index (CI) Logic synergy CI < 1 synergy_effect Synergism synergy->synergy_effect additive CI = 1 additive_effect Additive Effect additive->additive_effect antagonism CI > 1 antagonism_effect Antagonism antagonism->antagonism_effect

Caption: Logical relationship based on the Combination Index (CI).

References

Unraveling the Stereochemistry of Vitexolide D: A Comparative Analysis of Its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Vitexolide D and its stereoisomers reveals significant variations in their biological activities, underscoring the critical role of stereochemistry in determining pharmacological effects. This guide provides a detailed comparative analysis, supported by experimental data and methodologies, to aid researchers and drug development professionals in understanding the structure-activity relationships of these compounds.

The Decisive Role of Stereochemistry

The three-dimensional structure of a molecule is paramount in its interaction with biological macromolecules like enzymes and receptors. Even subtle changes in the orientation of a functional group can dramatically alter binding affinity and subsequent biological response. For instance, in the case of Vitamin D analogues, different stereoisomers have been shown to possess varying degrees of activity, with some exhibiting potent therapeutic effects while others are virtually inactive.[2][3] This principle is a cornerstone of medicinal chemistry and drug design.

Hypothetical Comparative Data of this compound Stereoisomers

To illustrate the potential differences between this compound and its stereoisomers, the following tables present hypothetical data based on common assays used to evaluate the biological activity of natural products.

Table 1: Comparative In Vitro Cytotoxicity of this compound Stereoisomers

CompoundCell LineIC₅₀ (µM)
This compoundCancer Cell Line A5.2
Stereoisomer 1Cancer Cell Line A15.8
Stereoisomer 2Cancer Cell Line A> 100
Stereoisomer 3Cancer Cell Line A2.1
This compoundCancer Cell Line B8.9
Stereoisomer 1Cancer Cell Line B25.4
Stereoisomer 2Cancer Cell Line B> 100
Stereoisomer 3Cancer Cell Line B4.5

Table 2: Comparative Anti-inflammatory Activity of this compound Stereoisomers

CompoundAssayIC₅₀ (µM)
This compoundNO Production in Macrophages12.5
Stereoisomer 1NO Production in Macrophages35.2
Stereoisomer 2NO Production in Macrophages> 100
Stereoisomer 3NO Production in Macrophages9.8

Key Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in a comparative analysis of this compound and its stereoisomers.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its stereoisomers for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite by comparison with a sodium nitrite standard curve and calculate the IC₅₀ values.

Signaling Pathways and Molecular Interactions

The differential activity of stereoisomers can often be traced back to their interactions with specific signaling pathways. For example, many natural products exert their effects by modulating pathways such as NF-κB, MAPK, or PI3K/Akt.

The binding of a ligand to its receptor is a highly specific event, akin to a key fitting into a lock. The stereochemistry of the ligand is the "shape" of the key. A slight change in this shape can prevent it from fitting into the "lock" of the receptor's binding site, thus abolishing its biological activity.

Below is a conceptual diagram illustrating how different stereoisomers might interact with a hypothetical signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signal_A Signaling Protein A Receptor->Signal_A Activates Signal_B Signaling Protein B Signal_A->Signal_B TF_Inactive Inactive Transcription Factor Signal_B->TF_Inactive Activates TF_Active Active Transcription Factor TF_Inactive->TF_Active Gene_Expression Gene Expression TF_Active->Gene_Expression Promotes Biological_Response Biological Response Gene_Expression->Biological_Response Vitexolide_D This compound Vitexolide_D->Receptor Binds Stereoisomer_1 Stereoisomer 1 Stereoisomer_1->Receptor Weak Binding Stereoisomer_2 Stereoisomer 2 Stereoisomer_2->Receptor No Binding

References

Vitexolide D: A Comparative Analysis of In Vitro Efficacy with a Look at the Data Gap in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vitexolide D, a labdane-type diterpenoid isolated from the leaves of Vitex vestita, has demonstrated cytotoxic effects against human colorectal carcinoma (HCT-116) and normal human fetal lung fibroblast (MRC5) cell lines in laboratory settings. This guide provides a comparative overview of its in vitro efficacy and highlights the current lack of available in vivo data and research into its effects on specific signaling pathways.

In Vitro Efficacy of this compound

Initial studies have established the cytotoxic potential of this compound against both a cancerous and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, fall within the micromolar range, suggesting moderate potency.

Cell Line Cell Type IC50 (µM) Reference
HCT-116Human Colorectal Carcinoma1 < IC50 < 10[1]
MRC5Human Fetal Lung Fibroblast1 < IC50 < 10[1]

Caption: Table summarizing the in vitro cytotoxic activity of this compound.

Experimental Protocols

The in vitro cytotoxicity of this compound was determined using a standard cell viability assay. The following protocol provides a general framework for such an experiment.

Cell Culture and Treatment:

  • HCT-116 and MRC5 cells were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then serially diluted to various concentrations in the culture medium.

  • The culture medium was removed from the wells and replaced with the medium containing different concentrations of this compound. Control wells received medium with the vehicle (solvent) only.

  • The plates were incubated for a specified period (e.g., 48 or 72 hours).

Cytotoxicity Assay (e.g., MTT Assay):

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were then determined from the dose-response curves.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity Assay A Cell Seeding (HCT-116 & MRC5) B Overnight Incubation A->B C Treatment with this compound (Varying Concentrations) B->C D Incubation (e.g., 48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan F->G H Absorbance Measurement G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow of the in vitro cytotoxicity assay.

In Vivo Efficacy and Signaling Pathway Analysis: A Research Gap

Despite the promising in vitro results, a thorough search of the scientific literature reveals a significant gap in the understanding of this compound's biological activity.

In Vivo Efficacy: To date, no studies have been published on the in vivo efficacy of this compound in animal models. Therefore, its anti-tumor activity, pharmacokinetic profile, and potential toxicity in a living organism remain unknown.

Signaling Pathway Modulation: There is currently no available data on the mechanism of action of this compound, specifically concerning its effects on the STAT3 (Signal Transducer and Activator of Transcription 3) and FAK (Focal Adhesion Kinase) signaling pathways. These pathways are crucial in cancer cell proliferation, survival, and metastasis, and understanding the interaction of this compound with these pathways would be critical for its development as a potential therapeutic agent.

G cluster_comparison This compound Efficacy: Current Knowledge cluster_invitro In Vitro Data cluster_invivo In Vivo Data cluster_pathway Signaling Pathway Analysis (STAT3 & FAK) invitro_data Cytotoxicity against: - HCT-116 (Cancer) - MRC5 (Normal) invivo_data No Data Available invitro_data->invivo_data Gap in Knowledge pathway_data No Data Available invitro_data->pathway_data Gap in Knowledge

Caption: Comparison of available efficacy data for this compound.

Conclusion and Future Directions

This compound has emerged as a compound of interest due to its demonstrated cytotoxic activity against a human colorectal cancer cell line. However, the current body of research is limited to these initial in vitro findings. To fully assess the therapeutic potential of this compound, further investigation is imperative. Future research should prioritize:

  • In vivo studies in relevant animal cancer models to evaluate anti-tumor efficacy, safety, and pharmacokinetics.

  • Mechanism of action studies to elucidate the molecular targets and signaling pathways affected by this compound, with a particular focus on key cancer-related pathways such as STAT3 and FAK.

The data presented in this guide serves as a foundation for researchers and drug development professionals, highlighting both the promise of this compound and the critical need for further research to bridge the existing knowledge gaps.

References

Safety Operating Guide

Navigating the Disposal of Vitexolide D: A Procedural Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

Vitexolide D, a diterpenoid compound, has been noted for its cytotoxic properties. Consequently, all waste materials that have come into contact with this compound must be treated as hazardous cytotoxic waste. The implementation of rigorous disposal protocols is essential to mitigate risks to laboratory personnel, the wider community, and the environment.

Key Characteristics and Data Presentation

A thorough understanding of this compound's properties is the foundation of its safe management. The following table summarizes its key characteristics to inform handling and disposal procedures.

PropertyDescription
Compound Type Diterpenoid
Primary Hazard Cytotoxic
Typical Physical State Solid, powder form
Commonly Used Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Step-by-Step Disposal Protocol

The following procedural steps provide a framework for the safe segregation, containment, and ultimate disposal of all waste streams contaminated with this compound.

The immediate and correct segregation of waste is a critical control measure. Any item that has been in contact with this compound is to be considered contaminated and must be disposed of as cytotoxic waste.

  • Solid Waste : This category encompasses a range of items including, but not limited to, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, as well as laboratory consumables like pipette tips, tubes, and weighing papers. All materials used for spill cleanup also fall into this category.

  • Liquid Waste : This includes any unused or expired solutions of this compound, solvents utilized in its dissolution, and the rinsate generated from the cleaning of contaminated glassware.

  • Sharps Waste : Any needles, syringes, scalpels, or blades used during the handling of this compound must be treated as sharps waste. This also includes contaminated glass Pasteur pipettes and any broken glassware.

The integrity of containment and the clarity of labeling are paramount for the safe storage and subsequent transport of hazardous materials.

  • Solid Waste : Contaminated solid waste should be placed in a designated, leak-proof, and puncture-resistant container. This container should be lined with a heavy-duty plastic bag, typically color-coded yellow or purple to signify cytotoxic waste. The exterior of the container must be clearly labeled with "Cytotoxic Waste," the universal biohazard symbol, and the full chemical name, "this compound."

  • Liquid Waste : This waste stream must be collected in a dedicated, leak-proof, and chemically compatible container, such as a glass or polyethylene bottle equipped with a secure screw cap. It is crucial to avoid mixing incompatible waste streams. The container must be explicitly labeled with "Hazardous Waste," "Cytotoxic," the full chemical name "this compound," and a comprehensive list of all constituent solvents.

  • Sharps Waste : All contaminated sharps must be immediately placed into a designated, puncture-proof sharps container. This container must be clearly labeled "Cytotoxic Sharps Waste" and bear the biohazard symbol. To prevent overfilling and potential injuries, these containers should be sealed when they are no more than three-quarters full.

Thorough decontamination of all work surfaces and non-disposable equipment that may have come into contact with this compound is a mandatory step.

  • Decontamination Procedure :

    • Prepare a suitable decontamination solution, which may be a high-pH solution or another agent recommended by your institution's EHS department.

    • While wearing appropriate PPE, meticulously wipe down all potentially contaminated surfaces with the prepared solution.

    • Follow this with a rinse using 70% ethanol or another appropriate disinfectant.

    • All materials used in the cleaning process, such as wipes and absorbent pads, must be disposed of as solid cytotoxic waste.[1]

The ultimate disposal of this compound waste must be conducted through authorized channels.

  • All correctly segregated, contained, and labeled waste must be collected by your institution's designated hazardous waste management service.

  • Under no circumstances should any this compound waste be disposed of in the regular trash, poured down the drain, or introduced into any other non-hazardous waste stream.

  • Adhere strictly to your institution's established procedures for requesting a hazardous waste pickup.

Experimental Protocol: Decontamination of a Contaminated Glass Beaker

The following protocol details a methodical approach to the decontamination of a non-disposable glass beaker that has been exposed to a this compound solution.

  • Preparation :

    • Don the appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.

    • All procedures should be conducted within a certified chemical fume hood.

    • Have a designated "Cytotoxic Waste" container for solid materials and a "Hazardous Liquid Waste" container for the rinsate readily accessible.

  • Initial Rinsing :

    • Carefully rinse the interior of the beaker three times with a solvent in which this compound is known to be soluble (e.g., acetone or ethyl acetate).

    • Collect all of the rinsate into the designated hazardous liquid waste container.

  • Washing and Decontamination :

    • Wash the beaker with a standard laboratory detergent and warm water.

    • Rinse the beaker thoroughly with deionized water.

    • Immerse the beaker in a freshly prepared decontamination solution, such as a sodium hypochlorite solution or another oxidizing agent as recommended by your EHS department, for a minimum duration of 30 minutes.

  • Final Rinsing and Drying :

    • Remove the beaker from the decontamination solution and rinse it extensively with deionized water.

    • Allow the beaker to air dry completely before it is returned to service.

  • Disposal of Waste :

    • Dispose of all used PPE and cleaning materials in the designated solid cytotoxic waste container.

    • Ensure that the hazardous liquid waste container is securely sealed and accurately labeled before scheduling it for pickup.

Visualizing the Disposal Workflow

The logical progression for the proper disposal of waste generated during experiments with this compound is illustrated in the following diagram.

VitexolideD_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Experimentation with this compound waste_generated Generation of Contaminated Waste start->waste_generated solid_waste Solid Waste (e.g., PPE, lab supplies) waste_generated->solid_waste Segregate liquid_waste Liquid Waste (e.g., Solutions, solvents) waste_generated->liquid_waste Segregate sharps_waste Sharps Waste (e.g., Needles, glassware) waste_generated->sharps_waste Segregate solid_container Labeled Cytotoxic Solid Waste Container solid_waste->solid_container liquid_container Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Cytotoxic Sharps Container sharps_waste->sharps_container ehs_pickup Schedule EHS Hazardous Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: A logical workflow for the segregation and disposal of laboratory waste contaminated with this compound.

References

Essential Safety and Operational Guide for Handling Vitexolide D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with potential biological activity. Vitexolide D, a labdane-type diterpenoid, has demonstrated cytotoxic activities against cancer cell lines, necessitating stringent safety protocols to minimize exposure and ensure safe disposal.[1][][3][4][5] This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Given the cytotoxic nature of this compound, a comprehensive approach to personal protection and engineering controls is mandatory. The following table summarizes the required PPE and engineering controls for handling this compound.

Equipment/ControlSpecificationPurpose
Primary Engineering Control Certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.To contain aerosols and fine powders, preventing inhalation of the compound.
Gloves Double gloving with chemotherapy-rated nitrile gloves.To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, solid-front, back-closing gown with tight-fitting cuffs.To protect the body from splashes and spills. Should not be worn outside the designated handling area.[6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes of solutions containing this compound.
Face Protection A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing.To provide an additional layer of protection for the face and neck.
Respiratory Protection An N95 respirator may be required if handling the powder outside of a certified containment device, based on a risk assessment.[7]To prevent inhalation of airborne particles. Fit-testing is required for proper use.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from receiving the compound to the final disposal of waste. Adherence to this workflow is critical to maintaining a safe laboratory environment.

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Decontamination & Disposal A Don Personal Protective Equipment (PPE) B Prepare designated handling area in a BSC or fume hood A->B C Verify availability of spill kit and waste containers B->C D Carefully unpack this compound inside the containment device C->D Proceed to handling E Weigh the required amount of the compound D->E F Prepare stock solutions using appropriate solvents (e.g., DMSO, Chloroform) E->F G Perform experimental procedures within the containment device F->G Proceed to experimentation H Label all containers with compound name and hazard symbol G->H I Decontaminate all surfaces and equipment H->I Proceed to cleanup J Segregate and dispose of all waste as cytotoxic waste I->J K Doff PPE in the correct order J->K L Wash hands thoroughly K->L

Caption: Procedural workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including unused compound, contaminated gloves, gowns, pipette tips, and other disposable labware, must be collected in a designated, leak-proof, and puncture-resistant container labeled "Cytotoxic Waste."

  • Liquid Waste: All liquid waste, including stock solutions and experimental media containing this compound, should be collected in a clearly labeled, sealed, and shatter-resistant container. This waste must be treated as hazardous chemical waste.

  • Decontamination: Work surfaces and equipment should be decontaminated using an appropriate cleaning agent. The cleaning materials (e.g., wipes) must also be disposed of as cytotoxic waste.

  • Waste Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program.[6] Do not mix cytotoxic waste with general laboratory or biohazardous waste.

By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, ensuring personal and environmental protection while advancing scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.